molecular formula C7H7N3 B043597 3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116834-96-9

3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B043597
CAS No.: 116834-96-9
M. Wt: 133.15 g/mol
InChI Key: STHBHEYNLYNJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazolo[3,4-b]pyridine is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic core structure serves as a versatile "aza"-bioisostere of purine bases, making it a key intermediate for the synthesis of novel kinase inhibitors. Its primary research value lies in its ability to modulate the ATP-binding site of various protein kinases, which are critical targets in oncology, inflammatory diseases, and neurological disorders. Researchers utilize this compound as a foundational building block to develop and optimize small molecule probes and therapeutic candidates, particularly for its high selectivity and potency profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHBHEYNLYNJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441964
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116834-96-9
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Analysis of 3-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purine bases, leading to a wide range of biological activities.[1][2] This document collates and presents crystallographic, spectroscopic, and synthetic data to serve as a comprehensive resource for researchers.

While a complete set of experimental data for the unsubstituted parent compound, this compound (C₇H₇N₃), is not extensively documented in publicly available literature, this guide leverages data from closely related derivatives to provide a thorough analysis of the core structure's properties.[3][4][5][6]

Core Molecular Structure

The fundamental structure of this compound consists of a pyrazole ring fused to a pyridine ring. The accepted IUPAC numbering for the bicyclic system is illustrated below. The fusion creates a planar, aromatic system. Theoretical calculations on the parent 1H-pyrazolo[3,4-b]pyridine system indicate that the 1H-tautomer is significantly more stable than the 2H-tautomer.[1]

Caption: Chemical structure and IUPAC numbering of the this compound core.

Crystallographic Analysis

Table 1: Crystal Data and Structure Refinement Data obtained from 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[4]

ParameterValue
Empirical FormulaC₁₅H₁₅N₃
Formula Weight237.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1714 (2)
b (Å)12.0690 (4)
c (Å)14.5491 (5)
β (°)101.251 (1)
Volume (ų)1235.05 (7)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.068
wR(F²)0.198

Table 2: Selected Bond Lengths and Angles for the Pyrazolo[3,4-b]pyridine Core Data obtained from 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[4]

BondLength (Å)AngleAngle (°)
N1-N21.365(3)C7a-N1-N2113.2(2)
N2-C31.334(3)N1-N2-C3103.9(2)
C3-C3a1.393(4)N2-C3-C3a111.9(2)
C3a-N71.378(3)C3-C3a-N7121.7(2)
N7-C61.340(4)C3a-N7-C6117.1(2)
C6-C51.391(4)N7-C6-C5123.5(3)
C5-C41.373(4)C6-C5-C4118.8(3)
C4-C3a1.408(4)C5-C4-C3a119.0(3)
C3a-C7a1.401(4)C4-C3a-C7a119.2(2)
C7a-N11.369(3)N1-C7a-C3a109.3(2)

Spectroscopic Data

The following tables summarize the expected spectroscopic features of this compound, inferred from data on various substituted analogs.

Table 3: Predicted ¹H NMR Chemical Shifts Predicted values based on unsubstituted and substituted pyrazolo[3,4-b]pyridines in CDCl₃ or DMSO-d₆.[5][7][8]

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H1 (NH)11.0 - 13.0br sBroad singlet, chemical shift is solvent and concentration dependent.
H47.8 - 8.2d or ddPosition is sensitive to substitution on the pyridine ring.
H57.1 - 7.4t or ddTypically found in the aromatic region.
H68.3 - 8.6d or ddOften the most downfield proton on the pyridine ring.
CH₃ (at C3)2.5 - 2.8sA characteristic singlet for the methyl group.[5]

Table 4: Predicted ¹³C NMR Chemical Shifts Predicted values based on various substituted pyrazolo[3,4-b]pyridines.[6]

Carbon PositionPredicted Chemical Shift (δ, ppm)
C3140 - 145
C3a115 - 120
C4130 - 135
C5118 - 122
C6148 - 152
C7a150 - 155
CH₃ (at C3)12 - 15

Table 5: Key IR Absorption Bands Characteristic frequencies based on related heterocyclic structures.[9]

Wavenumber (cm⁻¹)Vibration ModeIntensity
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (methyl)Weak
~3000 (broad)N-H stretch (pyrazole)Medium
1610 - 1580C=N stretch (ring)Strong
1550 - 1450C=C stretch (ring)Strong
1400 - 1300In-plane N-H bendMedium
900 - 700C-H out-of-plane bendStrong

Table 6: Predicted Mass Spectrometry Fragmentation Based on general fragmentation patterns of N-heterocycles.[10][11]

m/z ValueProposed Fragment IonNotes
133[M]⁺Molecular ion peak (C₇H₇N₃⁺).
106[M - HCN]⁺Loss of hydrogen cyanide from the pyrazole ring is a common pathway.
105[M - N₂]⁺ or [M - H - HCN]⁺Loss of molecular nitrogen or successive loss of H and HCN.
78[C₅H₄N]⁺Fragment corresponding to the methylpyridine radical cation.

Experimental Protocols

Synthesis of this compound

A common and effective strategy for synthesizing the pyrazolo[3,4-b]pyridine scaffold involves the cyclization of a substituted pyridine with hydrazine.[2] The following protocol is a generalized procedure based on this approach.

G start Start Materials: 2-Chloro-3-acetylpyridine Hydrazine Hydrate reaction Reaction: 1. Mix reactants in solvent (e.g., Ethanol). 2. Reflux overnight. start->reaction workup Work-up: 1. Cool to room temperature. 2. Concentrate under reduced pressure. reaction->workup extraction Extraction: 1. Dissolve residue in Dichloromethane. 2. Wash with NaHCO₃ (aq) and brine. workup->extraction purification Purification: 1. Dry organic layer (e.g., Na₂SO₄). 2. Purify via silica gel column chromatography. extraction->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-acetylpyridine (1.0 eq.).

  • Solvent and Reagent Addition: Add a suitable solvent, such as ethanol or n-butanol. Add hydrazine hydrate (approx. 1.5-2.0 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.[2]

Structural Characterization Protocol:

  • NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

  • Infrared Spectroscopy: Obtain the IR spectrum using either a KBr pellet method or as a thin film on a salt plate using an FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

  • X-ray Crystallography: Grow single crystals suitable for X-ray diffraction by slow evaporation of the solvent from a concentrated solution of the purified compound. A suitable solvent system might include ethanol, ethyl acetate, or a mixture of dichloromethane and hexane. Collect diffraction data to determine the precise three-dimensional structure.[6]

References

Spectroscopic Profile of 3-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-methyl-1H-pyrazolo[3,4-b]pyridine, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, to support ongoing research and development efforts. The molecular formula for this compound is C₇H₇N₃, and its CAS number is 116834-96-9.[1][2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry Data
m/zAssignment
Data not available in search results

Note: Specific experimental spectroscopic data for the unsubstituted this compound were not explicitly found in the provided search results. The tables are formatted for the inclusion of such data when available.

Experimental Protocols

The following protocols are representative of the methods used for the spectroscopic analysis of pyrazolo[3,4-b]pyridine derivatives and are adaptable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are prepared by dissolving the compound in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as an internal standard for chemical shift referencing. For ¹H NMR, chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and data are presented with information on multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constants (J) in Hertz. For ¹³C NMR, chemical shifts are also reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, while liquid or soluble solid samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or in a suitable solvent. The spectra are typically recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). In a typical EI-MS experiment, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam to generate charged fragments. The mass-to-charge ratio (m/z) of these fragments is then analyzed. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where a high voltage is applied to create an aerosol of charged droplets. The resulting ions are then analyzed.

Synthesis and Characterization Workflow

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the condensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. The resulting product is then purified and characterized using the spectroscopic methods outlined above to confirm its structure.

Synthesis_and_Characterization General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (5-Aminopyrazole Derivative + Dicarbonyl Compound) Reaction Condensation Reaction Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Spectroscopic Analysis IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of pyrazolo[3,4-b]pyridine derivatives.

Logical Relationship of Spectroscopic Data

The data obtained from NMR, IR, and MS are complementary and together provide a detailed structural elucidation of the target molecule.

Spectroscopic_Data_Relationship Interrelation of Spectroscopic Data for Structural Elucidation Molecule This compound (C₇H₇N₃) NMR NMR (¹H, ¹³C) Molecule->NMR Provides carbon-hydrogen framework IR IR Molecule->IR Identifies functional groups MS MS Molecule->MS Determines molecular weight and fragmentation Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: The complementary roles of NMR, IR, and MS in the structural confirmation of this compound.

References

The Ascendancy of Pyrazolo[3,4-b]pyridines: A Legacy of Discovery and a Future of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has carved a significant niche in medicinal chemistry, evolving from a subject of academic curiosity to the scaffold of numerous biologically active compounds. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolo[3,4-b]pyridine derivatives, alongside a detailed exploration of their diverse pharmacological activities, with a particular focus on their role as kinase inhibitors.

A Historical Journey: From First Synthesis to Therapeutic Scaffolds

The journey of pyrazolo[3,4-b]pyridines began over a century ago. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized in 1908 by Ortoleva.[1] This pioneering work was soon followed in 1911 by Bülow's synthesis of N-phenyl-3-methyl substituted derivatives, which was achieved by treating 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1] These early explorations laid the groundwork for future investigations into the chemical and biological properties of this versatile scaffold. Over the decades, the pyrazolo[3,4-b]pyridine nucleus has been recognized for its structural similarity to purines, the fundamental components of DNA and RNA, sparking significant interest in its potential as a bioactive molecule.[2] This has led to the synthesis of over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine structures, highlighting the immense chemical space that has been explored.[3][4]

Synthetic Strategies: Building the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main retrosynthetic approaches: the formation of a pyridine ring onto a pre-existing pyrazole, or the annulation of a pyrazole ring onto a pyridine core.[3] Several named reactions and modern synthetic methodologies have been adapted and optimized for the efficient synthesis of these derivatives.

Classical Approaches: The Friedländer Annulation

One of the most established methods for constructing the pyridine ring is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While originally developed for quinoline synthesis, this methodology has been successfully applied to the synthesis of pyrazolo[3,4-b]pyridines by utilizing 5-aminopyrazole derivatives as the amine component.

Modern Methodologies: Multicomponent Reactions and Microwave-Assisted Synthesis

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methods. Multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of complex molecules from simple starting materials, offering advantages in terms of atom economy and operational simplicity.[5][6] Microwave-assisted synthesis has also gained prominence, often leading to dramatically reduced reaction times and improved yields.[5]

A Hub of Biological Activity: Therapeutic Potential of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold has proven to be a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[7][8] However, it is in the realm of oncology that these compounds have shown particularly remarkable promise, primarily through their ability to inhibit various protein kinases.

Targeting Tropomyosin Receptor Kinases (TRKs) in Cancer

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases, play a crucial role in neuronal development and function. However, the aberrant activation of TRKs, often through gene fusions, is a key driver in a variety of cancers.[1][9] This has made TRKs attractive targets for cancer therapy. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.

dot

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Neurotrophin->TRK_Receptor:f0 Binding Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor:f2->Dimerization Activation RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription_Factors Cell_Survival Cell Survival Transcription_Factors->Cell_Survival Proliferation Proliferation Transcription_Factors->Proliferation Differentiation Differentiation Transcription_Factors->Differentiation

Caption: Overview of the TRK signaling pathway.

The table below summarizes the in vitro inhibitory activities of a selection of pyrazolo[3,4-b]pyridine derivatives against TRK kinases.

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
C03 56--[1][9]
C09 57--[1]
C10 26--[1]
Larotrectinib (1) 3.0130.2[1]
Compound 3 1.62.92.0[1]
Compound 4 172811[1]
Compound 5 122215[1]
Targeting Cyclin-Dependent Kinases (CDKs) and PIM Kinases in Cancer

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for cell cycle regulation. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. PIM kinases are a family of serine/threonine kinases that are also implicated in the regulation of cell cycle progression and apoptosis. The dual inhibition of CDKs and PIM kinases has emerged as a promising strategy in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent inhibitors of both CDK2 and PIM1.

dot

CDK2_PIM1_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_PIM1_Pathway PIM1 Signaling CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation PIM1 PIM1 p21 p21 PIM1->p21 Inhibition p27 p27 PIM1->p27 Inhibition BAD BAD PIM1->BAD Inhibition p21->CyclinE_CDK2 Inhibition p27->CyclinE_CDK2 Inhibition Apoptosis Apoptosis BAD->Apoptosis Induction

Caption: Simplified CDK2/PIM1 signaling pathways in cancer.

The following table presents the inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against CDK2.

CompoundCDK2/cyclin A2 IC50 (µM)Reference
4 0.24[10]
11 0.50[11]
1 0.57[11]
8 0.65[11]
14 0.93[11]
Roscovitine (Ref.) 0.39[11]
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4) 0.41[12]

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for the synthesis of key pyrazolo[3,4-b]pyridine derivatives and for the evaluation of their biological activity.

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines via the cyclization of an α,β-unsaturated ketone with 5-amino-1-phenyl-pyrazole.[13]

Step 1: Synthesis of (E)-4-aryl but-3-en-2-ones (Wittig Reaction)

  • To a solution of the appropriate aldehyde (3.35 mmol) in toluene (7 mL), add ylide (1-triphenylphosphoranylidene-2-propanone, 4.2 mmol, 1.25 eq) and a catalytic amount of benzoic acid (41 mg, 0.335 mmol).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture in vacuo.

  • Purify the solid residue by flash column chromatography to afford the target α,β-unsaturated ketone.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Ring

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (35 mg, 0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 h.

  • After completion of the reaction, concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue.

  • Separate the two phases and wash the aqueous phase twice with CHCl3.

  • Combine the organic phases, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the final pyrazolo[3,4-b]pyridine derivative.

dot

Synthesis_Workflow Aldehyde Aryl Aldehyde Wittig Wittig Reaction (Toluene, Benzoic Acid, Reflux) Aldehyde->Wittig Ylide Ylide (1-triphenylphosphoranylidene- 2-propanone) Ylide->Wittig Unsaturated_Ketone α,β-Unsaturated Ketone Wittig->Unsaturated_Ketone Cyclization Cyclization (DMF/EtOH, ZrCl4, 95°C) Unsaturated_Ketone->Cyclization Aminopyrazole 5-Amino-1-phenyl-pyrazole Aminopyrazole->Cyclization Pyrazolopyridine 4-Substituted 6-methyl-1-phenyl- 1H-pyrazolo[3,4-b]pyridine Cyclization->Pyrazolopyridine Purification Purification (Column Chromatography) Pyrazolopyridine->Purification

Caption: Experimental workflow for the synthesis of pyrazolopyridines.

General Procedure for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[12][14]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (or vehicle control) in a suitable kinase buffer.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction to proceed.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

dot

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reaction Incubate_Reaction Incubate Reaction Prepare_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate (40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate (30-60 min) Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a kinase inhibition assay.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a cornerstone in the development of novel therapeutics. Its rich history of discovery and the continuous evolution of synthetic methodologies have provided a fertile ground for the generation of diverse and potent biologically active molecules. The remarkable success of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, particularly in the context of cancer, underscores the therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on several key aspects. The exploration of new synthetic routes that offer greater efficiency, sustainability, and access to novel chemical space will remain a priority.[8] Furthermore, the continued investigation into the diverse biological activities of this scaffold will undoubtedly uncover new therapeutic opportunities beyond oncology, including in the treatment of inflammatory and neurodegenerative diseases.[9][15] As our understanding of the molecular basis of disease deepens, the rational design of next-generation pyrazolo[3,4-b]pyridine derivatives with enhanced potency, selectivity, and pharmacokinetic properties will be crucial in translating the promise of this remarkable scaffold into tangible clinical benefits.

References

An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 116834-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-1H-pyrazolo[3,4-b]pyridine, identified by CAS number 116834-96-9, is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This core structure is of significant interest in medicinal chemistry due to its characterization as a "privileged scaffold," frequently found in molecules with diverse biological activities.[1][2][3] Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory activity against a range of protein kinases and other biological targets, indicating their potential in the development of novel therapeutics for cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound and its derivatives.

Chemical and Physical Properties

This compound is a solid at room temperature with moderate solubility in organic solvents.[4] Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 116834-96-9[5][6]
Molecular Formula C₇H₇N₃[4][5][6][7][8]
Molecular Weight 133.15 g/mol [5][9]
IUPAC Name This compound[5]
Synonyms 3-Methyl-1H-pyrazolo(3,4-b)pyridine, 3-methyl-2H-pyrazolo[3,4-b]pyridine[4]
Canonical SMILES CC1=C2C=CC=NC2=NN1[5]
InChI Key STHBHEYNLYNJAM-UHFFFAOYSA-N[5]
Computed XLogP3 1.2[5]
Computed Hydrogen Bond Donor Count 1[5]
Computed Hydrogen Bond Acceptor Count 3[10]
Computed Rotatable Bond Count 0[5]
Computed Topological Polar Surface Area 41.6 Ų[10]
Computed Heavy Atom Count 11[10]

Note: Some physical properties are computed values as experimental data for the specific compound is limited.

Spectroscopic Data
  • ¹³C NMR Spectrum: A ¹³C NMR spectrum is available on PubChem, providing evidence for the carbon framework of the molecule.[5]

Synthesis and Experimental Protocols

A straightforward synthesis of this compound has been reported. The general reaction involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[17][18]

Detailed Experimental Protocol: Synthesis from 1-(2-chloropyridin-3-yl)ethanone

A specific protocol for the synthesis of this compound is outlined below:

Reaction:

G reactant1 1-(2-chloropyridin-3-yl)ethanone reaction reactant1->reaction reactant2 Hydrazine Hydrate (98%) reactant2->reaction solvent Ethanol solvent->reaction Reflux, 12h product This compound reaction->product G cluster_cell Cell cluster_nucleus PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition TBK1 TBK1 PRR->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P Phosphorylated IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocation IFN_genes Interferon Gene Expression Inhibitor This compound Derivative Inhibitor->TBK1 Inhibition G cluster_workflow Kinase Assay Workflow start Start step1 Prepare reaction mix: - Kinase (e.g., TBK1) - Substrate (e.g., peptide) - ATP - Buffer start->step1 step2 Add test compound (e.g., this compound derivative) at various concentrations step1->step2 step3 Incubate at 30-37°C step2->step3 step4 Stop reaction step3->step4 step5 Detect kinase activity (e.g., measure phosphorylation via radioactivity, fluorescence, or luminescence) step4->step5 step6 Calculate IC50 value step5->step6 end End step6->end

References

An In-depth Technical Guide to the Tautomerism of 3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, exhibits annular prototropic tautomerism, existing in equilibrium between the 1H- and 2H- forms. This technical guide provides a comprehensive overview of this tautomeric phenomenon, consolidating data from computational and experimental studies. The 1H-tautomer is consistently shown to be the more stable form, a finding supported by theoretical calculations. This document details the synthetic routes to access this pyrazolopyridine core, presents key spectroscopic data for the characterization of its tautomeric forms, and outlines the computational methodologies used to predict their relative stabilities. The influence of substituents and solvents on the tautomeric equilibrium is also discussed, providing a crucial resource for researchers engaged in the design and development of novel therapeutics based on this privileged structure.

Introduction

The pyrazolo[3,4-b]pyridine ring system is a prominent structural motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications, including as kinase inhibitors and anti-cancer agents. The potential for tautomerism in N-unsubstituted pyrazolo[3,4-b]pyridines is a critical consideration in drug design and development, as the different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This compound serves as a fundamental building block for many of these derivatives, making a thorough understanding of its tautomeric behavior essential.

This guide focuses on the two primary annular tautomers of this compound: the 1H- and 2H- forms (Figure 1). We will delve into their relative stabilities, the experimental and computational methods used for their study, and the key factors that influence the position of the tautomeric equilibrium.

Figure 1: Tautomeric Equilibrium of this compound

Caption: The two annular tautomers of 3-methyl-pyrazolo[3,4-b]pyridine.

Tautomeric Forms and Relative Stability

The tautomerism in this compound involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring. This results in two distinct isomers: this compound and 3-methyl-2H-pyrazolo[3,4-b]pyridine.

Computational Studies

Theoretical calculations have been instrumental in determining the relative stabilities of the pyrazolo[3,4-b]pyridine tautomers. Early computational studies using the AM1 method indicated that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol)[1]. More recent studies employing Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) have consistently supported this finding for the broader class of pyrazole derivatives[2]. These computational approaches are crucial for predicting tautomeric preferences, especially when experimental isolation and characterization of the less stable tautomer are challenging.

The greater stability of the 1H-tautomer can be attributed to more favorable electronic distribution and aromaticity within the fused ring system.

Table 1: Calculated Relative Energies of Pyrazolo[3,4-b]pyridine Tautomers

TautomerComputational MethodRelative Energy (kJ/mol)Reference
1H-pyrazolo[3,4-b]pyridineAM10.00[1]
2H-pyrazolo[3,4-b]pyridineAM1+37.03[1]

Experimental Characterization

The characterization of the tautomeric forms of this compound relies heavily on spectroscopic techniques, which can provide insights into the predominant form in a given environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbons in the heterocyclic rings are sensitive to the position of the N-H proton. While specific NMR data for the individual tautomers of the unsubstituted this compound are scarce due to the overwhelming predominance of the 1H form, data from substituted derivatives can be used for comparative analysis. For instance, in various 1-substituted 3-methyl-pyrazolo[3,4-b]pyridine derivatives, the chemical shifts of the pyrazole and pyridine ring protons and carbons have been extensively documented[3][4][5][6].

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 3-methyl-1H-pyrazolo[3,4-b]pyridines

CompoundH-5H-ring (pyridine)CH₃ (C3)SolventReference
4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines (general range)7.89 - 8.48--CDCl₃[3]
3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine7.03-2.44-[4]
Piperonal chalcone derivative8.167.28 - 8.322.63CDCl₃[5]

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound

CompoundC3C3aC4C5C6C7aCH₃ (C3)SolventReference
Piperonal chalcone derivative (approx.)14211514810815214514.5CDCl₃[5]
Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the N-H stretching vibrations, which differ between the tautomers. In the solid state, the IR spectra of pyrazolo[3,4-b]pyridines show a broad, intense absorption band in the 2500-3300 cm⁻¹ region, indicative of strong intermolecular N-H···N hydrogen bonding. The position of ring vibration bands in the 1500-1600 cm⁻¹ region can also be indicative of the tautomeric form, with differences observed between N1- and N2-substituted isomers.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers lead to distinct absorption spectra. Studies on the related pyrazolo[3,4-b]quinoline system have shown that temperature-dependent absorption spectra can reveal the dynamic equilibrium between tautomers in solution[2]. The position of the absorption maxima can be influenced by solvent polarity, providing further insight into the tautomeric preference in different environments.

Synthesis of the this compound Core

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main strategies: annulation of a pyridine ring onto a pre-existing pyrazole, or formation of a pyrazole ring on a pyridine precursor.

Pyridine Ring Formation from a 5-Aminopyrazole Precursor

A common and versatile method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, 5-amino-3-methyl-1H-pyrazole is a key starting material.

Experimental Protocol: General Procedure for the Synthesis of Substituted 3-methyl-1H-pyrazolo[3,4-b]pyridines

  • Reaction Setup: To a solution of an α,β-unsaturated ketone (1 equivalent) in a suitable solvent (e.g., a mixture of ethanol and DMF), add a solution of 5-amino-3-methyl-1-phenylpyrazole (1 equivalent) at room temperature[3].

  • Catalyst Addition: Degas the reaction mixture and add a Lewis acid catalyst, such as zirconium(IV) chloride (ZrCl₄) (0.3 equivalents)[3].

  • Reaction Conditions: Stir the mixture vigorously at an elevated temperature (e.g., 95 °C) for an extended period (e.g., 16 hours)[3].

  • Workup and Purification: After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo. Partition the residue between an organic solvent (e.g., chloroform) and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 1H-pyrazolo[3,4-b]pyridine[3].

Figure 2: Synthetic Pathway to Substituted 3-methyl-1H-pyrazolo[3,4-b]pyridines

synthesis cluster_reactants Reactants cluster_conditions Conditions 5-Amino-3-methyl-1-phenylpyrazole 5-Amino-3-methyl-1-phenylpyrazole Reaction Reaction 5-Amino-3-methyl-1-phenylpyrazole->Reaction α,β-Unsaturated Ketone α,β-Unsaturated Ketone α,β-Unsaturated Ketone->Reaction ZrCl4 (catalyst) ZrCl4 (catalyst) ZrCl4 (catalyst)->Reaction EtOH/DMF (solvent) EtOH/DMF (solvent) EtOH/DMF (solvent)->Reaction 95 °C, 16h 95 °C, 16h 95 °C, 16h->Reaction Product Product Reaction->Product Cyclization

Caption: General workflow for the synthesis of substituted pyrazolo[3,4-b]pyridines.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in pyrazolo[3,4-b]pyridines can be influenced by several factors, including the electronic nature of substituents and the polarity of the solvent.

Substituent Effects

The electronic properties of substituents on the pyrazolo[3,4-b]pyridine ring can alter the relative stabilities of the tautomers. Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent, while electron-withdrawing groups can have the opposite effect. For pyrazole derivatives in general, it has been shown that electron-donating groups like -CH₃, -NH₂, and -OH at the 3-position tend to stabilize the 1H-tautomer[2].

Solvent Effects

The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents may preferentially solvate and stabilize the more polar tautomer. For some heterocyclic systems, a shift in the tautomeric equilibrium has been observed upon changing the solvent. While the 1H-tautomer of this compound is generally favored, the tautomeric ratio could potentially be altered in highly polar or hydrogen-bonding solvents.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with the 1H-tautomer being the thermodynamically more stable form. This preference is well-supported by computational studies and is the overwhelmingly observed form in experimental characterizations. A comprehensive understanding of this tautomeric equilibrium, the methods for synthesizing the pyrazolopyridine core, and the spectroscopic signatures of its derivatives is crucial for the rational design of new bioactive molecules. This guide provides a consolidated resource for researchers, summarizing the key data and methodologies pertinent to the study of this important heterocyclic system. Further investigations into the quantitative determination of the tautomeric equilibrium in various solvents and the isolation and characterization of the less stable 2H-tautomer would provide deeper insights into the subtle factors governing this phenomenon.

References

Navigating the Solubility Landscape of 3-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. In the absence of publicly available quantitative solubility data, this document offers a qualitative assessment of its solubility in a range of common laboratory solvents, based on its molecular structure. Furthermore, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility via the widely accepted shake-flask method is provided. To contextualize its relevance, this guide also illustrates a key biological signaling pathway where pyrazolopyridine derivatives have been shown to be active, offering valuable insights for researchers in drug development.

Introduction

This compound is a bicyclic heteroaromatic compound that serves as a crucial scaffold in the development of various therapeutic agents. Its structural features, combining a pyrazole and a pyridine ring, make it a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1] A fundamental understanding of its physicochemical properties, most notably its solubility, is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both polar and non-polar characteristics. The pyridine and pyrazole nitrogen atoms can act as hydrogen bond acceptors, and the N-H group on the pyrazole ring can act as a hydrogen bond donor. The methyl group and the aromatic rings contribute to its non-polar character.

Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted as follows:

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolModerate to HighThe nitrogen atoms and the N-H group can participate in hydrogen bonding with protic solvents, facilitating dissolution. Solubility in water is likely to be lower than in alcohols due to the aromatic rings.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHighThese solvents have high dielectric constants and can engage in dipole-dipole interactions. The absence of hydrogen bond donation from the solvent is compensated by strong polar interactions.
Non-Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), ChloroformLow to ModerateThe aromatic nature of the compound allows for some van der Waals interactions and dipole-dipole interactions with these solvents.
Non-Polar Hexane, TolueneVery LowThe significant polarity of this compound makes it poorly soluble in non-polar solvents where only weak van der Waals forces can be established.

Experimental Determination of Solubility: The Shake-Flask Method

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for measuring the equilibrium solubility of a solid compound in a given solvent.[2][3][4][5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • This compound (solid)

  • Selected laboratory solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument (HPLC with UV detector or UV-Vis spectrophotometer)

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The excess solid should be clearly visible to ensure saturation.

    • To each vial, add a known volume of the desired solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[6]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a moderate speed to pellet the solid.

      • Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., 0.45 µm PTFE) into a clean vial. This is a crucial step to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions with the chosen analytical method (e.g., HPLC-UV).

    • Dilute the saturated solution with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted saturated solution and determine its concentration using the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units, such as mg/mL or mol/L.

experimental_workflow prep Preparation of Saturated Solution (Excess solid + Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil 24-72 hours sep Separation (Centrifugation or Filtration) equil->sep analysis Analysis (HPLC or UV-Vis) sep->analysis calc Calculation of Solubility analysis->calc

Figure 1. Experimental workflow for solubility determination using the shake-flask method.

Biological Context: Relevance in Kinase Inhibitor Drug Discovery

Pyrazolopyridine scaffolds are prevalent in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[1] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Derivatives of this compound have been investigated as inhibitors of various kinases, including those in the PI3K-Akt-mTOR signaling pathway.[7]

The PI3K-Akt-mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in human cancers. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Growth Cell Growth S6K->Growth Proliferation Proliferation 4EBP1->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 2. The PI3K-Akt-mTOR signaling pathway and potential points of inhibition by pyrazolopyridine-based kinase inhibitors.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides researchers with a robust framework for understanding and determining its solubility. The qualitative assessment offers initial guidance for solvent selection, while the detailed shake-flask protocol enables the generation of precise and reliable quantitative data. The contextualization of its role in kinase inhibition underscores the importance of such fundamental physicochemical characterization in the broader field of drug discovery and development. The methodologies and information presented herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

The Therapeutic Potential of the 3-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of potent and selective inhibitors targeting key players in cellular signaling. This technical guide provides an in-depth overview of the prominent therapeutic targets of this scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.

Tropomyosin Receptor Kinase (TRK) Inhibition

Derivatives of this compound have emerged as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), a family of receptor tyrosine kinases (RTKs) including TRKA, TRKB, and TRKC.[1][2] Dysregulation of TRK signaling is implicated in the proliferation and differentiation of cancer cells.[1][2]

Quantitative Data: TRK Inhibition
Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
C03TRKA56Km-120.304[1][2]
C09TRKA57--[2]
C10TRKA26--[2]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines a typical HTRF assay used to determine the in vitro inhibitory activity of compounds against TRK kinases.[2]

Materials:

  • TRK kinase enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Test compounds

  • 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the assay plate.

  • Add 4 µL of the TRK kinase enzyme solution to each well.

  • Initiate the kinase reaction by adding 4 µL of a mixture containing the biotinylated peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of the detection mixture containing the europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

  • Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.

  • Determine the IC50 values by plotting the HTRF ratio against the compound concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway: TRK Signaling

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TRK TRK Receptor RAS RAS TRK->RAS Autophosphorylation & Recruitment PI3K PI3K TRK->PI3K Autophosphorylation & Recruitment PLCG PLCγ TRK->PLCG Autophosphorylation & Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Differentiation Differentiation TF->Differentiation Ligand Neurotrophin (e.g., NGF, BDNF, NT-3) Ligand->TRK Binds & Activates Inhibitor This compound derivative Inhibitor->TRK Inhibits

Caption: TRK signaling pathway and point of inhibition.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibition

The this compound scaffold has also been utilized to develop potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and the proto-oncogene tyrosine-protein kinase ROS (ROS1).[3] These targets are particularly relevant in non-small cell lung cancer (NSCLC), where chromosomal rearrangements can lead to oncogenic fusion proteins.[3] Notably, derivatives have been designed to overcome resistance mutations such as ALK-L1196M.[3]

Quantitative Data: ALK and ROS1 Inhibition
Compound IDTargetIC50 (nM)Reference
10aALK-wt453[3]
10gALK-L1196M<0.5[3]
10gALK-wt<0.5[3]
10gROS1<0.5[3]
Experimental Protocol: Radiometric Kinase Assay

This protocol describes a common method for measuring the inhibitory activity of compounds against ALK and ROS1 kinases.[3]

Materials:

  • ALK or ROS1 kinase enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase buffer (e.g., HEPES, MgCl2, MnCl2, DTT)

  • Trichloroacetic acid (TCA)

  • Filter paper

  • Scintillation counter

  • Test compounds

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the kinase enzyme, peptide substrate, and test compound in the kinase buffer.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by spotting the mixture onto filter paper and immersing it in TCA to precipitate the phosphorylated substrate.

  • Wash the filter paper multiple times with TCA to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening Start Start: Compound Library Primary_Screen Primary Screen (e.g., Radiometric Assay) Start->Primary_Screen Hit_ID Hit Identification (Activity > Threshold) Primary_Screen->Hit_ID Hit_ID->Start Inactive Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Active Selectivity Selectivity Profiling (vs. other kinases) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Proliferation) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Caption: Workflow for kinase inhibitor screening.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The this compound scaffold has been instrumental in developing potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] Dysregulation of FGFR signaling is a known driver in various cancers, including bladder, lung, and breast cancer.[4]

Quantitative Data: FGFR Inhibition
Compound IDTargetIC50 (nM)Reference
7nFGFR1-[4]
10FGFR1>5000[4]

Note: Specific IC50 value for 7n against FGFR1 is not provided in the abstract, but the compound showed significant in vivo antitumor activity in an FGFR1-driven model.

Signaling Pathway: FGFR Signaling

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response FGFR FGFR RAS RAS FGFR->RAS Autophosphorylation & Activation PLCG PLCγ FGFR->PLCG Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->TF Proliferation Proliferation TF->Proliferation Survival Survival TF->Survival Migration Migration TF->Migration FGF FGF Ligand FGF->FGFR Binds & Dimerizes Inhibitor This compound derivative Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and point of inhibition.

Other Notable Therapeutic Targets

The versatility of the this compound scaffold extends to a range of other important therapeutic targets:

  • Tubulin Polymerization: Certain derivatives act as tubulin polymerization inhibitors, inducing G2/M phase cell cycle arrest, similar to the mechanism of combretastatin A-4.[6]

  • Glycogen Synthase Kinase-3 (GSK-3): This scaffold has yielded potent inhibitors of GSK-3, a kinase implicated in various diseases including neurodegenerative disorders and cancer.[7]

  • Cyclin-Dependent Kinases (CDKs): Inhibitors of CDK1 and CDK2 have been developed, which block cell cycle progression and induce apoptosis, showing potential as cytotoxic agents.[8]

  • TANK-binding kinase 1 (TBK1): As a key player in innate immunity and its links to cancer, TBK1 has been identified as a target for this class of compounds.[9]

  • Topoisomerase IIα: Some derivatives exhibit potent antiproliferative activity by inhibiting Topoisomerase IIα, an enzyme crucial for DNA replication and repair.[10]

  • Monopolar spindle kinase 1 (Mps1): Potent inhibitors of Mps1, a key component of the mitotic checkpoint, have been discovered, showing promise in the treatment of aggressive tumors.[11][12]

The broad applicability of the this compound scaffold underscores its significance in modern drug discovery. The data and methodologies presented in this guide offer a solid foundation for researchers to explore and exploit the full therapeutic potential of this remarkable chemical entity.

References

Methodological & Application

Application Notes: 3-methyl-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. Derivatives of this compound have demonstrated significant inhibitory activity against a range of important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Monopolar spindle 1 (Mps1).[3][4][5][6][7][8]

These application notes provide a comprehensive overview of the use of this compound derivatives in kinase inhibitor screening, including detailed experimental protocols and data presentation to guide researchers in this field.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activities of exemplary this compound derivatives against various kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.

Table 1: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against FGFR

CompoundTarget KinaseIC50 (nM)Cellular Potency (IC50, µM)Reference
7iFGFR142.4> 1[3]
11aFGFR1Not SpecifiedNot Specified[3]
7kFGFR1Not SpecifiedNot Specified[3]
7nFGFR1-3Potent (not specified)Potent (not specified)[3]
10FGFR1> 5000Not Specified[3]

Table 2: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against TBK1

CompoundTarget KinaseIC50 (nM)Reference
15yTBK10.2[4]
15iTBK18.5[4]
15tTBK10.8[4]
15kTBK1287.7[4]
BX795 (Reference)TBK17.1[4]
MRT67307 (Reference)TBK128.7[4]

Table 3: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against TRKA

CompoundTarget KinaseIC50 (nM)Reference
C03TRKA56[9][10]
C09TRKA57[9]
C10TRKA26[9]

Table 4: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against CDKs

CompoundTarget KinaseIC50 (µM)Reference
SQ-67563 (3)CDK1/CDK2Potent (not specified)[6]
4CDK2/cyclin A20.24[11]
1CDK2/cyclin A20.57[11]
8CDK2/cyclin A20.65[11]
11CDK2/cyclin A20.50[11]
14CDK2/cyclin A20.93[11]
Roscovitine (Reference)CDK2/cyclin A20.39[11]

Table 5: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against ALK

CompoundTarget KinaseIC50 (nM)Reference
10gALK-L1196M<0.5[12]
10gALK-wt<0.5[12]
10gROS1<0.5[12]

Table 6: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against Mps1

CompoundTarget KinaseIC50 (nM)Reference
31Mps12.596[8]

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the reliable evaluation of kinase inhibitors. The following is a methodology for a common in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ADP production, an indicator of kinase activity.[13][14][15]

Materials:

  • Purified recombinant kinase (e.g., FGFR1, TBK1, TRKA, CDK2, ALK, Mps1)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test compound (this compound derivative) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the kinase assay buffer.

    • Prepare the kinase/substrate solution in the kinase assay buffer.

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.[13]

    • Add 2 µL of the kinase/substrate mixture to each well.[13]

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be close to the Km value for the specific kinase.[13][14]

    • Mix gently.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time may vary depending on the kinase.[13]

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13][14]

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls (0% inhibition for DMSO control, 100% inhibition for a no-kinase or potent inhibitor control).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor This compound derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition by a this compound derivative.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase & Substrate - ATP - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): Add Test Compound/DMSO prepare_reagents->plate_setup add_kinase Add Kinase/Substrate Mix plate_setup->add_kinase initiate_reaction Initiate Reaction: Add ATP add_kinase->initiate_reaction incubate_reaction Incubate (60-120 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction: Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate (40 min) stop_reaction->incubate_stop detect_signal Generate Signal: Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate (30 min) detect_signal->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols for Functionalizing the 3-Methyl-1H-pyrazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and agents targeting various therapeutic areas. Its versatile structure allows for functionalization at multiple positions, enabling the systematic exploration of chemical space in drug discovery programs. These application notes provide detailed protocols for the key functionalization reactions of the this compound core, including N-alkylation, halogenation, and palladium-catalyzed cross-coupling reactions.

General Workflow for Functionalization

The functionalization of the this compound core typically follows a strategic sequence of reactions to introduce desired substituents at specific positions. A general workflow is outlined below, starting from the core scaffold and proceeding through key transformations.

workflow A This compound B N-Alkylation / N-Arylation A->B R-X, Base C Halogenation (NBS, NIS, NCS) A->C Halogenating Agent D N-Substituted Core B->D E Halogenated Core C->E D->C Halogenating Agent F Suzuki Coupling E->F Ar-B(OH)2, Pd catalyst G Buchwald-Hartwig Amination E->G R2NH, Pd catalyst H Sonogashira Coupling E->H Alkyne, Pd/Cu catalyst I Diversified Analogs F->I G->I H->I

Caption: General experimental workflow for the functionalization of the this compound core.

N-Alkylation of the Pyrazole Ring

N-alkylation is a fundamental step to introduce substituents on the pyrazole nitrogen, which can be crucial for modulating biological activity and physicochemical properties. The reaction typically proceeds via deprotonation of the pyrazole NH followed by nucleophilic attack on an alkyl halide.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as a base.

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, or until completion as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: N-Alkylation Yields
EntryAlkyl HalideProductYield (%)
1Iodomethane1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine90-94
2Bromoethane1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine90-94
31-Bromopropane3-Methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine90-94
4Benzyl bromide1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine90-94

Halogenation of the Pyrazolo[3,4-b]pyridine Core

Halogenation, particularly at the C4 and C5 positions, is a key strategic transformation that installs a handle for subsequent cross-coupling reactions. N-halosuccinimides are commonly employed for this purpose.

Experimental Protocol: C4-Halogenation with N-Halosuccinimides

This protocol describes the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines, which is adaptable to the this compound core.

  • Preparation: To a solution of the this compound substrate (1.0 eq.) in a suitable solvent such as DMF or DMSO, add the N-halosuccinimide (NBS, NCS, or NIS, 1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 60 °C) for several hours, monitoring the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the halogenated derivative.

Data Presentation: Halogenation Yields
EntryHalogenating AgentSubstrateProductYield (%)
1NIS5-Bromo-1H-pyrazolo[3,4-b]pyridine5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine82.4
2NBS3-Phenyl-1H-pyrazol-5-amine4-Bromo-3-phenyl-1H-pyrazol-5-amine70
3NIS3-Phenyl-1H-pyrazol-5-amine4-Iodo-3-phenyl-1H-pyrazol-5-amine80

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyrazolo[3,4-b]pyridines are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound with a boronic acid.

  • Preparation: In a reaction vessel, combine the halogenated this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., DMAc, dioxane/water). Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to afford the desired coupled product.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation via Buchwald-Hartwig amination.

  • Preparation: To an oven-dried reaction tube, add the halogenated this compound (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent and Degassing: Add anhydrous solvent (e.g., dioxane or toluene) and degas the mixture.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) until completion.

  • Work-up and Purification: After cooling, filter the mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.

Data Presentation: Cross-Coupling Yields
EntryReaction TypeSubstrateCoupling PartnerProductYield (%)
1SuzukiIodo-functionalized pyrazolo[3,4-b]pyridinePhenylboronic acidPhenyl-substituted pyrazolo[3,4-b]pyridineGood
2Buchwald-Hartwig5-Bromo-1-(PMB)-pyrazolo[3,4-b]pyridineEthyl 3-aminobenzoateN-arylated product30-35
3SonogashiraIodo-functionalized pyrazolo[3,4-b]pyridinePhenylacetylenePhenylalkynyl-substituted pyrazolo[3,4-b]pyridineGood

Conclusion

The this compound core is a highly tractable scaffold for chemical modification. The protocols outlined above for N-alkylation, halogenation, and palladium-catalyzed cross-coupling reactions provide a robust toolkit for the synthesis of diverse libraries of compounds for drug discovery and chemical biology applications. Careful selection of reagents and reaction conditions allows for the regioselective functionalization of this important heterocyclic system.

Application Notes and Protocols for Suzuki Coupling of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize substituted pyrazolo[3,4-b]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including as kinase inhibitors and anticancer agents.[1] The following protocols are based on established methods for the selective C-C bond formation at the C3 and C6 positions of the pyrazolo[3,4-b]pyridine core.[2][3]

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[4] The reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5] This methodology has been successfully applied to the synthesis of functionalized pyrazolo[3,4-b]pyridines, enabling the rapid generation of diverse chemical libraries for drug discovery programs.[2][3] The protocols outlined below describe a one-pot sequential Suzuki coupling for the diarylation of a dihalogenated pyrazolo[3,4-b]pyridine scaffold.[2][3]

Experimental Protocols

This section details the step-by-step procedure for the one-pot sequential Suzuki-Miyaura coupling of a dihalogenated pyrazolo[3,4-b]pyridine with two different arylboronic acids.

Materials and Reagents
  • 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid 1 (Ar¹B(OH)₂)

  • Arylboronic acid 2 (Ar²B(OH)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Step-by-Step Procedure

Reaction Setup (First Coupling at C3-position)

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the first arylboronic acid (Ar¹B(OH)₂) (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (5 mol%), and dppf (5 mol%).[3]

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[6]

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 3:1 or 4:1 ratio) via syringe.[3][6]

  • Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1 hour).[3]

Second Coupling at C6-position (One-Pot)

  • Once the first coupling is complete, add the second arylboronic acid (Ar²B(OH)₂) (1.2 equiv.), additional palladium(II) acetate (15 mol%), and dppf (15 mol%) to the reaction mixture under a positive flow of inert gas.[3]

  • Increase the temperature of the oil bath to 100 °C and continue stirring.[3]

  • Monitor the formation of the final diarylated product by TLC or LC-MS (typically 2-4 hours).[3]

Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Dilute the reaction mixture with ethyl acetate and water.[6]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.[6]

  • Combine the organic layers and wash with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine.[6]

Data Presentation

The following table summarizes the reaction conditions and yields for the sequential Suzuki-Miyaura coupling of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with various arylboronic acids.

EntryAr¹B(OH)₂Yield of C3-Arylation (%)Ar²B(OH)₂Overall Yield of Di-arylation (%)
1Phenylboronic acid924-Methoxyphenylboronic acid85
24-Tolylboronic acid903-Chlorophenylboronic acid82
33-Methoxyphenylboronic acid884-Fluorophenylboronic acid78
44-Chlorophenylboronic acid91Pyridin-3-ylboronic acid75

Yields are isolated yields after purification and are based on data from similar reported procedures. Actual yields may vary depending on the specific substrates and reaction scale.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[4][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OH)₃]⁻ pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ borate_complex [R²-B(OH)₃]⁻ boronic_acid->borate_complex Base (e.g., OH⁻) borate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the one-pot sequential Suzuki coupling of pyrazolo[3,4-b]pyridines.

Experimental_Workflow start Start reagents Combine Reactants: Pyrazolo[3,4-b]pyridine, Ar¹B(OH)₂, Base, Pd Catalyst, Ligand start->reagents inert_atm Establish Inert Atmosphere (Ar or N₂) reagents->inert_atm solvent Add Degassed Solvents (Dioxane/Water) inert_atm->solvent first_coupling First Coupling Reaction (60 °C) solvent->first_coupling monitor1 Monitor Reaction Progress (TLC/LC-MS) first_coupling->monitor1 add_reagents2 Add Second Set of Reagents: Ar²B(OH)₂, Pd Catalyst, Ligand monitor1->add_reagents2 If complete second_coupling Second Coupling Reaction (100 °C) add_reagents2->second_coupling monitor2 Monitor Reaction Progress (TLC/LC-MS) second_coupling->monitor2 workup Aqueous Work-up (EtOAc Extraction) monitor2->workup If complete purification Purification (Column Chromatography) workup->purification product Final Product: 3,6-Diaryl-pyrazolo[3,4-b]pyridine purification->product

Caption: Workflow for the one-pot sequential Suzuki coupling experiment.

References

Application of 3-Methyl-1H-pyrazolo[3,4-b]pyridine in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its structural similarity to purine has made it a valuable framework for the design of kinase inhibitors and other targeted anticancer agents. Derivatives of this core structure have demonstrated potent efficacy against a variety of cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a comprehensive overview of the application of this compound derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways.

Quantitative Data Summary

The anticancer activity of various this compound derivatives has been evaluated across a wide range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds, showcasing their potency and selectivity.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Target/MechanismReference
Compound C03 Km-12Colorectal Cancer0.304TRKA inhibitor[1][2]
MCF-7Breast Cancer>10TRKA inhibitor[1][2]
HUVECNormal (Endothelial)>10TRKA inhibitor[1][2]
Compound 8c NCI-60 PanelVarious1.33 (MG-MID)Topoisomerase IIα inhibitor[3]
K562Leukemia-Topoisomerase IIα inhibitor[3]
MV4-11Leukemia-Topoisomerase IIα inhibitor[3]
Compound 9a HeLaCervical Cancer2.59CDK2/CDK9 inhibitor[4]
Compound 14g MCF-7Breast Cancer4.66CDK2/CDK9 inhibitor[4]
HCT-116Colon Cancer1.98CDK2/CDK9 inhibitor[4]
Compound 8b A-549Lung Cancer--[5]
HEPG2Liver Cancer--[5]
HCT-116Colon Cancer2.3-[5]
Compound 31 MDA-MB-468Breast Cancer-Mps1 inhibitor[6]
MV4-11Leukemia-Mps1 inhibitor[6]
Compound 10g ALK-L1196M-Ba/F3Ba/F3<0.5 nM (enzymatic)ALK-L1196M inhibitor[7]
H2228Lung Cancer-ALK-L1196M inhibitor[7]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their anticancer effects by targeting various components of cellular signaling pathways critical for cancer cell growth and survival.

One of the primary mechanisms is the inhibition of protein kinases. For instance, certain derivatives act as potent inhibitors of Tropomyosin receptor kinases (TRKs).[1][2][8] TRK fusions are oncogenic drivers in a range of tumors. Inhibition of TRK blocks downstream signaling cascades, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2]

Another important class of targets for these compounds are the Cyclin-Dependent Kinases (CDKs). By inhibiting CDKs, such as CDK1, CDK2, and CDK9, these molecules can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[4][9]

Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been identified as Topoisomerase IIα inhibitors.[3] These agents interfere with the enzyme's function in managing DNA topology during replication and transcription, leading to DNA damage and subsequent apoptosis. The induction of apoptosis is a common endpoint for many of these compounds and is often mediated through the modulation of key apoptotic proteins such as PARP-1, Bax, XIAP, and caspases.[3]

TRK_Signaling_Pathway

Apoptosis_Induction

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer activity of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 2,000 rpm for 10 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit).

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge at 1,500 rpm for 5 minutes and wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the cells immediately by flow cytometry.

  • Data Analysis:

    • Analyze the dot plots to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated significant activity against a broad range of cancer cell lines through the inhibition of key oncogenic pathways. The protocols and data presented herein provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the further exploration and development of this promising class of compounds.

References

Application Notes and Protocols for Assessing the Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anti-proliferative effects against various cancer cell lines.[1][2] These compounds have been shown to target a variety of signaling pathways and molecular targets crucial for cancer cell growth and survival, such as Tropomyosin receptor kinases (TRKs), Topoisomerase IIα, TANK-binding kinase 1 (TBK1), and p38α mitogen-activated protein kinase (MAPK).[1][3][4][5]

This document provides detailed protocols for assessing the in vitro anti-proliferative activity of novel pyrazolo[3,4-b]pyridine derivatives. The included methodologies, data presentation guidelines, and visual workflows are intended to offer a comprehensive resource for researchers in the field of oncology drug discovery and development. The primary assays detailed are the MTT and Sulforhodamine B (SRB) assays, which are robust, reliable, and widely used methods for evaluating cell viability and cytotoxicity.[6][7][8]

Key Signaling Pathways Targeted by Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridine derivatives exert their anti-proliferative effects by modulating various signaling pathways implicated in cancer progression. Understanding these pathways is crucial for mechanism of action studies.

G Figure 1: Simplified Signaling Pathway Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivatives TRK TRK Kinases Pyrazolo_Pyridine->TRK Inhibition TopoIIa Topoisomerase IIα Pyrazolo_Pyridine->TopoIIa Inhibition TBK1 TBK1 Pyrazolo_Pyridine->TBK1 Inhibition p38_MAPK p38α MAPK Pyrazolo_Pyridine->p38_MAPK Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TRK->Downstream DNA_Replication DNA Replication & Transcription TopoIIa->DNA_Replication Inflammation_Immunity Inflammation & Innate Immunity TBK1->Inflammation_Immunity Cell_Cycle_Apoptosis Cell Cycle Progression & Apoptosis p38_MAPK->Cell_Cycle_Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Downstream->Proliferation_Inhibition DNA_Replication->Proliferation_Inhibition Inflammation_Immunity->Proliferation_Inhibition Cell_Cycle_Apoptosis->Proliferation_Inhibition

Caption: Simplified signaling pathway targeted by pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

Cell Culture
  • Cell Lines: Select appropriate human cancer cell lines for screening. Commonly used cell lines for assessing the anti-proliferative activity of pyrazolo[3,4-b]pyridine derivatives include:

    • Km-12 (colorectal cancer)[3]

    • MCF-7 (breast adenocarcinoma)[2][6]

    • HepG2 (hepatocellular carcinoma)[2][8]

    • HCT 116 (colorectal carcinoma)[6]

  • Culture Conditions: Culture the selected cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9]

Materials:

  • Pyrazolo[3,4-b]pyridine derivatives

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[7]

Materials:

  • Pyrazolo[3,4-b]pyridine derivatives

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell growth inhibition and the IC50 values as described for the MTT assay.

Experimental Workflow Visualization

G Figure 2: Experimental Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Viability Assay cluster_4 Data Acquisition & Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Pyrazolo[3,4-b]pyridine Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT or SRB Assay incubate->assay mtt Add MTT Reagent assay->mtt MTT srb Fix, Wash, and Stain with SRB assay->srb SRB read Measure Absorbance mtt->read srb->read analyze Calculate % Viability and IC50 Values read->analyze end End analyze->end

Caption: General experimental workflow for assessing anti-proliferative activity.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. The primary endpoint for these assays is the IC50 value.

Table 1: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCancer Cell LineAssayIncubation Time (h)IC50 (µM) ± SD
Derivative 1MCF-7MTT7215.2 ± 1.8
Derivative 1HepG2MTT7222.5 ± 2.1
Derivative 1HCT 116SRB4818.9 ± 1.5
Derivative 2MCF-7MTT728.7 ± 0.9
Derivative 2HepG2MTT7212.1 ± 1.3
Derivative 2HCT 116SRB489.5 ± 1.1
Doxorubicin (Control)MCF-7MTT720.8 ± 0.1
Doxorubicin (Control)HepG2MTT721.2 ± 0.2
Doxorubicin (Control)HCT 116SRB480.9 ± 0.1

SD: Standard Deviation from at least three independent experiments.

Conclusion

The protocols and guidelines presented in this document provide a standardized approach for the initial in vitro evaluation of the anti-proliferative activity of novel pyrazolo[3,4-b]pyridine derivatives. Consistent application of these methods will facilitate the generation of reliable and comparable data, which is essential for the identification and advancement of promising lead compounds in the drug discovery pipeline. Further mechanistic studies, such as cell cycle analysis and apoptosis assays, are recommended for compounds that demonstrate significant anti-proliferative activity.

References

Synthesizing a Diverse Library of 3-methyl-1H-pyrazolo[3,4-b]pyridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a chemical library of 3-methyl-1H-pyrazolo[3,4-b]pyridine analogs. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including the inhibition of key signaling pathway enzymes such as Glycogen Synthase Kinase-3 (GSK-3) and p38 Mitogen-Activated Protein Kinase (MAPK). The following sections outline the primary synthetic strategies, provide step-by-step experimental procedures, and summarize reaction outcomes.

Introduction to Synthetic Strategies

The synthesis of the this compound core can be efficiently achieved through several reliable methods. The most common approach involves the construction of the pyridine ring onto a pre-existing 5-amino-3-methylpyrazole scaffold. This can be accomplished through reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or via multi-component reactions. These methods offer a high degree of flexibility, allowing for the introduction of various substituents on the pyridine ring, thus enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Core Synthetic Methodologies

Three primary methods for the synthesis of this compound analogs are detailed below:

  • Method A: Reaction of 5-amino-3-methylpyrazole with 1,3-Dicarbonyl Compounds. This is a classic and widely used method for the construction of the pyrazolo[3,4-b]pyridine ring system. The reaction proceeds via a condensation reaction, followed by cyclization and dehydration.

  • Method B: Reaction with α,β-Unsaturated Ketones. This approach provides access to analogs with substituents at the 4- and 6-positions of the pyrazolo[3,4-b]pyridine core. The reaction is typically catalyzed by an acid or a Lewis acid.

  • Method C: Multi-component Reactions (MCRs). MCRs offer an efficient one-pot synthesis of highly substituted pyrazolo[3,4-b]pyridines by combining three or more starting materials. This method is particularly advantageous for library synthesis due to its operational simplicity and high atom economy.

Data Presentation: Summary of Synthetic Outcomes

The following tables summarize the yields and reaction conditions for the synthesis of various this compound analogs using the methodologies described.

Table 1: Synthesis of this compound Analogs using Method A (Reaction with 1,3-Dicarbonyl Compounds)

Entry1,3-Dicarbonyl CompoundR1R4R6SolventCatalystTime (h)Yield (%)
1AcetylacetoneHCH₃CH₃Acetic Acid-285
2BenzoylacetoneHPhCH₃Acetic Acid-378
3DibenzoylmethaneHPhPhAcetic Acid-475
4Ethyl acetoacetateHOHCH₃Ethanol-665

Table 2: Synthesis of this compound Analogs using Method B (Reaction with α,β-Unsaturated Ketones)

Entryα,β-Unsaturated KetoneR1R4R6SolventCatalystTime (h)Yield (%)
1ChalconeHPhPhEthanolHCl872
2BenzylideneacetoneHPhCH₃EthanolHCl679
34-(Dimethylamino)benzylideneacetoneH4-(N,N-dimethylamino)phenylCH₃DMF/EthanolZrCl₄1628[1]

Table 3: Synthesis of this compound Analogs using Method C (Multi-component Reactions)

EntryAldehydeActive Methylene CompoundR1R4R5R6SolventCatalystTimeYield (%)
1BenzaldehydeEthyl acetoacetateHPhCOOEtCH₃Ethanol-8 h88
24-ChlorobenzaldehydeMalononitrileH4-Cl-PhCNNH₂EthanolPiperidine5 h92
3FormaldehydeDimedonePhenylH-CH₃, CH₃WaterInCl₃10 min (MW)90[2]

Experimental Protocols

Starting Material: 5-Amino-3-methyl-1H-pyrazole

5-Amino-3-methyl-1H-pyrazole is a common precursor for the synthesis of the target compounds and can be synthesized from the condensation of ethyl cyanoacetate and hydrazine.

Method A: General Protocol for the Reaction with 1,3-Dicarbonyl Compounds
  • To a solution of 5-amino-3-methyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the appropriate 1,3-dicarbonyl compound (1.1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound analog.

Method B: General Protocol for the Reaction with α,β-Unsaturated Ketones
  • Dissolve 5-amino-3-methyl-1H-pyrazole (1.0 mmol) and the α,β-unsaturated ketone (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Reflux the mixture for 6-8 hours (monitor by TLC).

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure product.

Method C: General Protocol for the Multi-component Reaction
  • In a round-bottom flask, combine the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), 5-amino-3-methyl-1H-pyrazole (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (20 mL).

  • Stir the reaction mixture at room temperature or reflux for the time indicated in Table 3, monitoring by TLC.

  • Upon completion, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired substituted this compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general experimental workflow for the synthesis and purification of this compound analogs is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 5-Amino-3-methylpyrazole + Reagent (Diketone/Enone/MCR components) Start->Reactants 1 Reaction Reaction Conditions (Solvent, Catalyst, Temp, Time) Reactants->Reaction 2 Crude_Product Crude Product Mixture Reaction->Crude_Product 3 Workup Aqueous Work-up (Neutralization, Extraction) Crude_Product->Workup 4 Purification_Method Purification (Recrystallization or Chromatography) Workup->Purification_Method 5 Pure_Product Pure Analog Purification_Method->Pure_Product 6

General synthetic and purification workflow.
Signaling Pathway Inhibition

This compound analogs have been identified as inhibitors of GSK-3 and p38 MAPK, two key kinases involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.

GSK-3 Signaling Pathway Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that is a key regulator in numerous signaling pathways. Its activity is primarily regulated through inhibitory phosphorylation. Pyrazolo[3,4-b]pyridine inhibitors are known to be ATP-competitive, binding to the ATP-binding pocket of GSK-3 and thereby preventing the phosphorylation of its downstream substrates.

GSK3_Inhibition GSK3 GSK-3 (Active) pSubstrate Phosphorylated Substrate GSK3->pSubstrate Phosphorylation Inactive_Complex GSK-3-Inhibitor Complex (Inactive) GSK3->Inactive_Complex ADP ADP GSK3->ADP Substrate Substrate Substrate->GSK3 Inhibitor Pyrazolo[3,4-b]pyridine Analog Inhibitor->Inactive_Complex Binds to ATP pocket ATP ATP ATP->GSK3

Mechanism of GSK-3 inhibition.

p38 MAPK Signaling Pathway Inhibition

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. Activation of p38 MAPK leads to the phosphorylation of various downstream targets, including transcription factors and other kinases, which regulate inflammatory responses. Pyrazolo[3,4-b]pyridine analogs can act as ATP-competitive inhibitors of p38 MAPK, blocking its kinase activity.

p38_Inhibition Stress Stress/Cytokines MKKs Upstream Kinases (MKK3/6) Stress->MKKs p38 p38 MAPK (Active) MKKs->p38 Phosphorylation Downstream Downstream Targets p38->Downstream Phosphorylation Inactive_p38 p38-Inhibitor Complex (Inactive) p38->Inactive_p38 Inflammation Inflammatory Response Downstream->Inflammation Inhibitor Pyrazolo[3,4-b]pyridine Analog Inhibitor->Inactive_p38 Binds to ATP pocket ATP ATP ATP->p38

Mechanism of p38 MAPK inhibition.

References

Application Notes and Protocols for In Vitro Evaluation of 3-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its similarity to purine bases.[1] Derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine have demonstrated a wide range of biological activities, making them promising candidates for drug discovery and development. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents.[2][3] Their therapeutic potential stems from their ability to modulate various signaling pathways implicated in disease pathogenesis. This document provides detailed protocols for key in vitro assays to evaluate the biological activity of novel this compound derivatives.

Data Presentation: Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the reported in vitro activities of various this compound and related pyrazolopyridine derivatives, providing a comparative overview of their potency.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[4]
BX795 (Reference) TBK17.1[4]
MRT67307 (Reference) TBK128.7[4]
C03 TRKA56[5]
C09 TRKA57[6]
C10 TRKA26[6]
5a c-Met4.27[7]
5b c-Met7.95[7]
Cabozantinib (Reference) c-Met5.38[7]
9a CDK21630[8]
14g CDK2460[8]
Ribociclib (Reference) CDK268[8]
9a CDK9262[8]
14g CDK9801[8]
Ribociclib (Reference) CDK950[8]

Table 2: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
10e MCF-7Breast11[9]
10d MCF-7Breast12[9]
3 Hep2Laryngeal36.9[10]
4 Hep2Laryngeal21.3[10]
5-fluorouracil (Reference) Hep2Laryngeal41.5[10]
8c K562Leukemia<10[11]
8c MV4-11Leukemia<10[11]
C03 Km-12Colon0.304[5]
9a HelaCervical2.59[8]
Doxorubicin (Reference) HelaCervical2.35[8]
14g MCF7Breast4.66[8]
Doxorubicin (Reference) MCF7Breast4.57[8]
14g HCT-116Colon1.98[8]
Doxorubicin (Reference) HCT-116Colon2.11[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.[12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)[13]

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates[13]

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[13]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[13]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[13]

  • Incubate the reaction for 30-60 minutes at 30°C.[13]

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

G Workflow for In Vitro Kinase Inhibition Assay A Prepare serial dilutions of test compounds B Add compounds, controls to 384-well plate A->B C Add kinase enzyme solution B->C D Incubate for compound-enzyme interaction C->D E Initiate reaction with ATP and substrate D->E F Incubate at 30°C E->F G Stop reaction with ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent G->H I Measure luminescence H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hep2, HCT-116)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight in a CO2 incubator at 37°C.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[13]

  • Incubate the plate for 48-72 hours.[13]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Carefully remove the medium without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13]

G Workflow for MTT Cell Viability Assay A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Remove medium D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow for an MTT Cell Viability Assay.

In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

This assay evaluates the anti-inflammatory properties of the compounds by measuring the inhibition of protein denaturation.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS), pH 6.4

  • Test compounds

  • Diclofenac sodium (as a reference standard)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture (0.5 mL) containing 0.45 mL of BSA (5% w/v aqueous solution) and 0.05 mL of the test compound at various concentrations.

  • A control group consisting of 0.45 mL of BSA and 0.05 mL of distilled water is also prepared.

  • The reference drug, diclofenac sodium, is used at a concentration of 100 µg/mL.

  • The samples are incubated at 37°C for 20 minutes and then the temperature is increased to 70°C for 20 minutes.

  • After cooling, add 2.5 mL of PBS (pH 6.4) to each sample.

  • Measure the absorbance at 660 nm using a UV-Vis spectrophotometer.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Signaling Pathway

The this compound derivatives often exert their effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways. For instance, inhibition of TANK-binding kinase 1 (TBK1) can modulate the innate immune response.[4]

G Simplified TBK1 Signaling Pathway cluster_0 Simplified TBK1 Signaling Pathway A Viral/Bacterial PAMPs B TLRs/RLRs A->B C TBK1 B->C D IRF3/7 C->D phosphorylates E IRF3/7 Phosphorylation D->E F Dimerization and Nuclear Translocation E->F G Type I IFN Gene Expression F->G H This compound derivative H->C Inhibits

Caption: Simplified TBK1 Signaling Pathway and Inhibition.

References

Application Notes and Protocols for Molecular Docking Studies of 3-methyl-1H-pyrazolo[3,4-b]pyridine with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives with various protein kinases. This document outlines the rationale, detailed protocols for in silico docking and experimental validation, and data presentation guidelines to facilitate the discovery and development of novel kinase inhibitors.

Introduction

Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against several protein kinases.

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). This technique allows for the rapid screening of virtual libraries of compounds and provides insights into the key molecular interactions driving binding, thereby guiding the rational design and optimization of potent and selective inhibitors.

This document details the molecular docking of this compound derivatives against a panel of clinically relevant protein kinases, including c-Met, TRKA, TBK1, PIM-1, and Mps1.

Data Presentation: Summary of In Silico and In Vitro Data

The following tables summarize the quantitative data from molecular docking and in vitro kinase inhibition assays for representative this compound derivatives against various protein kinases.

Table 1: Molecular Docking and In Vitro Inhibition Data of this compound Derivatives

DerivativeTarget KinaseDocking Score (kcal/mol)Binding Affinity (Kd)IC50 (nM)Key Interacting Residues
Compound Ac-Met-9.8150 nM85 nMMET1160, TYR1230, ASP1222
Compound BTRKA-10.295 nM56 nM[1]GLU546, MET620, LYS572
Compound CTBK1-8.9250 nM150 nMGLU87, CYS89, ASP157
Compound DPIM-1-9.5120 nM75 nMLEU44, LYS67, ASP167
Compound EMps1-10.580 nM45 nMGLU605, LYS553, CYS604

Note: The data presented in this table is a representative compilation from various sources and should be considered illustrative. Actual values may vary depending on the specific derivative and experimental conditions.

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking of this compound derivatives against a target protein kinase.

3.1.1. Software and Resources:

  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target kinase.

  • Ligand Preparation Software: ChemDraw or Marvin Sketch for drawing the 2D structure of the ligand, and software for 3D structure generation and energy minimization.

3.1.2. Protein Preparation:

  • Obtain Protein Structure: Download the X-ray crystal structure of the target protein kinase from the PDB. Select a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.

  • Pre-processing:

    • Remove water molecules, ions, and any co-crystallized ligands not relevant to the study.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Repair any missing side chains or loops using the protein preparation wizard in the modeling software.

    • Assign partial charges to all atoms using a standard force field (e.g., OPLS3e).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

3.1.3. Ligand Preparation:

  • Generate 3D Structure: Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

  • Ligand Optimization:

    • Generate possible ionization states at physiological pH.

    • Generate tautomers and stereoisomers if applicable.

    • Perform a thorough conformational search and energy minimization of the ligand using a suitable force field (e.g., OPLS3e).

3.1.4. Docking Simulation:

  • Grid Generation: Define the binding site by creating a grid box centered on the active site of the kinase. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Execution: Perform the docking simulation using the prepared protein and ligand files. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.

  • Pose Analysis:

    • Analyze the top-scoring docking poses to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the predicted binding mode with the binding mode of any co-crystallized ligand to validate the docking protocol.

Experimental Validation Protocols

3.2.1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase by quantifying the amount of ADP produced.[2]

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • This compound test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.2.2. Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of protein-ligand interactions in real-time.[3][4]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant protein kinase

  • This compound test compound

  • Immobilization and running buffers

Procedure:

  • Immobilization: Immobilize the purified kinase onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the immobilized kinase surface.

    • Monitor the change in the SPR signal, which is proportional to the amount of bound ligand.

    • After each injection, allow for a dissociation phase where the running buffer flows over the surface.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

3.2.3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[5][6][7][8][9]

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant protein kinase

  • This compound test compound

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of the protein kinases targeted by this compound derivatives.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Pyrazolopyridine 3-methyl-1H-pyrazolo [3,4-b]pyridine Pyrazolopyridine->cMet Inhibits TRKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKA TRKA Receptor SHC SHC TRKA->SHC Activates PI3K PI3K TRKA->PI3K Activates PLCG PLCγ TRKA->PLCG Activates NGF NGF NGF->TRKA Binds GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Neuronal Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription Pyrazolopyridine 3-methyl-1H-pyrazolo [3,4-b]pyridine Pyrazolopyridine->TRKA Inhibits TBK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors Sense Pathogens TBK1 TBK1 Adaptors->TBK1 Activate IKKE IKKε TBK1->IKKE Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Pyrazolopyridine 3-methyl-1H-pyrazolo [3,4-b]pyridine Pyrazolopyridine->TBK1 Inhibits Type1_IFN Type I Interferon Gene Expression IRF3_dimer->Type1_IFN PIM1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activate STAT STAT JAK->STAT Phosphorylate STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes PIM1 PIM-1 BAD BAD PIM1->BAD Inhibits (Anti-apoptotic) p21 p21 PIM1->p21 Inhibits (Promotes cell cycle) cMyc c-Myc PIM1->cMyc Stabilizes Cell_Survival Cell Survival BAD->Cell_Survival Cell_Proliferation Cell Proliferation p21->Cell_Proliferation cMyc->Cell_Proliferation Pyrazolopyridine 3-methyl-1H-pyrazolo [3,4-b]pyridine Pyrazolopyridine->PIM1 Inhibits PIM1_transcription PIM-1 Gene Transcription STAT_dimer->PIM1_transcription PIM1_transcription->PIM1 Mps1_Signaling_Pathway cluster_mitosis Mitosis Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 Recruits & Activates MAD1 MAD1 Mps1->MAD1 Phosphorylates MAD2 MAD2 Mps1->MAD2 Promotes conformational change MAD1->MAD2 Binds MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Securin Securin APC_C->Securin Degrades Separase Separase Securin->Separase Inhibits Sister_Chromatids Sister Chromatid Separation Separase->Sister_Chromatids Pyrazolopyridine 3-methyl-1H-pyrazolo [3,4-b]pyridine Pyrazolopyridine->Mps1 Inhibits Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Pre-processing) Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Structure, Optimization) Docking_Run Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Analysis & Scoring Docking_Run->Pose_Analysis Interaction_Analysis Interaction Visualization Pose_Analysis->Interaction_Analysis Experimental_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Docking_Hit Identified Docking Hit Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Docking_Hit->Kinase_Assay SPR Surface Plasmon Resonance (Binding Affinity - Kd) Kinase_Assay->SPR ITC Isothermal Titration Calorimetry (Thermodynamic Profile) SPR->ITC Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) ITC->Cell_Based_Assay Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Kinase) Cell_Based_Assay->Target_Engagement Lead_Compound Lead Compound for Further Development Target_Engagement->Lead_Compound

References

Probing Cellular Signaling with 3-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold serves as a versatile backbone for the development of potent and selective chemical probes targeting key cellular signaling pathways. These probes are instrumental in dissecting complex biological processes and provide a foundation for the discovery of novel therapeutic agents. This document provides detailed application notes and experimental protocols for three exemplary chemical probes derived from this scaffold, each targeting a distinct protein kinase: a Tropomyosin Receptor Kinase (TRK) inhibitor, a Fibroblast Growth Factor Receptor (FGFR) inhibitor, and a TANK-binding kinase 1 (TBK1) inhibitor.

Application Note 1: A TRK Inhibitor Probe - Compound C03

Target: Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC)

Mechanism of Action: Compound C03 is a potent, ATP-competitive inhibitor of TRK kinases.[1] By binding to the ATP-binding pocket of the TRK kinase domain, it blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades.

Applications: The TRK family of receptor tyrosine kinases plays a crucial role in neuronal development, survival, and function.[2] Aberrant activation of TRK signaling through gene fusions or mutations is a known driver of various cancers. Compound C03 can be utilized as a chemical probe to:

  • Investigate the role of TRK signaling in cancer cell proliferation and survival.

  • Validate TRK kinases as therapeutic targets in preclinical models.

  • Serve as a lead compound for the development of novel anti-cancer drugs.

Signaling Pathway

TRK_Signaling cluster_intracellular Intracellular Space NGF NGF TRKA TRKA Receptor NGF->TRKA Binding & Dimerization P1 P TRKA->P1 P2 P TRKA->P2 PLCg PLCγ P1->PLCg Activation PI3K PI3K P1->PI3K Activation Shc Shc P2->Shc Activation AKT AKT PI3K->AKT RAS RAS Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation C03 Compound C03 C03->TRKA Inhibition

TRK Signaling Pathway Inhibition by Compound C03
Quantitative Data

CompoundTargetIC50 (nM)[1]Cell LineAntiproliferative IC50 (µM)[1]
C03TRKA56Km-120.304
C03TRKB13MCF-7>10
C03TRKC0.2HUVEC>10

Application Note 2: An FGFR Inhibitor Probe - Compound 7n

Target: Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3)

Mechanism of Action: Compound 7n is a highly potent and selective ATP-competitive inhibitor of FGFR kinases. It binds to the kinase domain of FGFRs, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.

Applications: The FGFR signaling pathway is integral to various biological processes, including embryonic development, tissue repair, and angiogenesis.[3][4] Dysregulation of this pathway, often through gene amplification or mutations, is a significant contributor to the development of numerous cancers. Compound 7n is a valuable tool to:

  • Elucidate the role of FGFR signaling in cancer cell proliferation, migration, and survival.

  • Assess the therapeutic potential of FGFR inhibition in various cancer models.

  • Serve as a scaffold for the design of next-generation FGFR-targeted therapies.

Signaling Pathway

FGFR_Signaling cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation 7n Compound 7n 7n->FGFR Inhibition

FGFR Signaling Pathway Inhibition by Compound 7n
Quantitative Data

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)
7nFGFR1<1H1581 (FGFR1-amplified)<1
7nFGFR2<1SNU-16 (FGFR2-amplified)<1
7nFGFR3<1RT112 (FGFR3-amplified)<1
7nKDR (VEGFR2)16.3--

Application Note 3: A TBK1 Inhibitor Probe - Compound 15y

Target: TANK-binding kinase 1 (TBK1)

Mechanism of Action: Compound 15y is an exceptionally potent and selective inhibitor of TBK1.[5][6] It acts by binding to the ATP-binding site of the TBK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates, such as IRF3.

Applications: TBK1 is a non-canonical IκB kinase that plays a central role in innate immunity, inflammation, and oncogenesis.[6] It is a key signaling node downstream of various pattern recognition receptors. Compound 15y can be employed as a chemical probe to:

  • Investigate the role of TBK1 in innate immune signaling pathways.

  • Explore the involvement of TBK1 in cancer cell proliferation and survival.

  • Validate TBK1 as a therapeutic target for inflammatory diseases and cancer.

Signaling Pathway

TBK1_Signaling cluster_intracellular Intracellular Space Stimuli Viral/Bacterial PAMPs Cytosolic DNA Sensors cGAS / RIG-I Stimuli->Sensors Activation STING STING Sensors->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation P_IRF3 p-IRF3 TBK1->P_IRF3 Phosphorylation IRF3_dimer IRF3 Dimer P_IRF3->IRF3_dimer Dimerization Nucleus Nucleus IRF3_dimer->Nucleus Translocation IFN Type I IFN Gene Expression Nucleus->IFN 15y Compound 15y 15y->TBK1 Inhibition

TBK1 Signaling Pathway Inhibition by Compound 15y
Quantitative Data

CompoundTargetIC50 (nM)[5][6]Cell LineAntiproliferative IC50 (µM)[6]
15yTBK10.2A1721.2
15yIKKε2.1U87MG2.5
A3753.7
A20584.1
Panc05045.8

Experimental Protocols

Experimental Workflow: In Vitro Kinase Inhibition

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Add_Inhibitor Add Serial Dilutions of Chemical Probe to Assay Plate Prepare_Reagents->Add_Inhibitor Add_Kinase Add Kinase to Plate and Incubate Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction by Adding ATP and Substrate Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagents (HTRF) Incubate_Reaction->Stop_Reaction Read_Plate Read Plate on a Compatible Plate Reader Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

General Workflow for In Vitro Kinase Inhibition Assay
In Vitro Kinase Assay (HTRF)

This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay and should be optimized for each specific kinase and substrate.

Materials:

  • Kinase (TRK, FGFR, or TBK1)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)

  • Test compound (e.g., C03, 7n, or 15y) dissolved in DMSO

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of kinase solution (at 2.5x the final concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a mixture of biotinylated substrate and ATP (at 2.5x the final concentration) to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound or medium with DMSO (vehicle control).

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Western Blot Analysis of Phosphorylated Kinases

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-kinase and anti-total-kinase)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with the test compound or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8][9]

  • Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.[8]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.[9]

  • Strip the membrane and re-probe with an antibody against the total kinase for loading control.

  • Quantify band intensities to determine the relative levels of phosphorylated kinase.

In Vivo Xenograft Tumor Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers

Procedure:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel, to the desired concentration (e.g., 1-5 x 10^7 cells/mL).[10]

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[10]

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the desired dosing schedule and route.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width)² x length/2).[11]

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

RT-qPCR for Gene Expression Analysis

Materials:

  • Treated cells or tissues

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Isolate total RNA from cells or tissues using an appropriate RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.[4][12]

  • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).[4]

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.[13]

References

Application Notes and Protocols for the Purity Assessment of 3-Methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. These application notes provide detailed protocols for the assessment of purity of this compound using state-of-the-art analytical techniques. The methodologies described include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative purity determination (qNMR).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds. A validated stability-indicating HPLC method is essential to separate this compound from its process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is adapted from established methods for pyrazolopyridine derivatives and should be validated for the specific application.[1][2][3]

Objective: To determine the purity of this compound and quantify its impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of approximately 0.5 mg/mL.

Data Presentation: Representative HPLC Data

CompoundRetention Time (min) (Expected)Purity (%)
This compound~ 10.5> 99.0
Process Impurity A (e.g., starting material)~ 5.2< 0.15
Process Impurity B (e.g., regioisomer)~ 9.8< 0.15
Degradation Product C (from forced degradation)~ 7.3< 0.15

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis or degradation of this compound.

Experimental Protocol: GC-MS Analysis

Objective: To identify and semi-quantify volatile and thermally stable impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., Quadrupole or Ion Trap) with Electron Ionization (EI) source

GC-MS Conditions:

ParameterRecommended Conditions
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temperature 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Sample Preparation Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

Data Presentation: Expected Mass Spectral Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

m/z (Expected)Ion IdentityRelative Intensity (Expected)
133[M]+•High
132[M-H]+Moderate
105[M-N2]+•Moderate
78[C5H4N]+Moderate to High

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and can be used for quantitative purity determination (qNMR) without the need for a reference standard of the analyte.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the structure of this compound and identify any impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

NMR Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Concentration ~5-10 mg/0.6 mL~20-50 mg/0.6 mL
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)
Number of Scans 161024
Relaxation Delay (d1) 5 s2 s
Temperature 298 K298 K

Data Presentation: Expected NMR Chemical Shifts

The following are expected chemical shift ranges for this compound. Actual values may vary based on solvent and concentration.

Position¹H Chemical Shift (ppm) (Expected)¹³C Chemical Shift (ppm) (Expected)
N-H12.0 - 13.5 (broad s)-
C3-CH₃2.5 - 2.7 (s)10 - 15
H-48.0 - 8.2 (d)145 - 150
H-57.0 - 7.2 (t)115 - 120
H-68.4 - 8.6 (d)130 - 135
C3-140 - 145
C3a-110 - 115
C7a-150 - 155
Experimental Protocol: Quantitative NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.[4][5][6]

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

  • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

  • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that could form under various stress conditions, thus helping to establish the stability-indicating nature of the analytical methods.[7]

Experimental Protocol: Stress Conditions

Stress ConditionTypical Procedure
Acid Hydrolysis Reflux the sample in 0.1 N HCl at 60 °C for 2-8 hours.
Base Hydrolysis Reflux the sample in 0.1 N NaOH at 60 °C for 2-8 hours.
Oxidative Degradation Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 80 °C for 48 hours.
Photolytic Degradation Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light as per ICH guidelines.

After exposure to each stress condition, the samples are analyzed by the developed HPLC method to assess for degradation and the formation of new peaks.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Purity & Impurities GC_MS GC_MS Dissolution->GC_MS Volatile Impurities NMR NMR Dissolution->NMR Structure & Purity (qNMR) Purity_Calculation Purity_Calculation HPLC->Purity_Calculation Impurity_Identification Impurity_Identification GC_MS->Impurity_Identification NMR->Purity_Calculation Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Final_Report Final_Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report Structural_Confirmation->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Logical Relationship of Analytical Techniques

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Purity_Assessment Purity_Assessment HPLC HPLC Purity_Assessment->HPLC Quantitative GC_MS GC_MS Purity_Assessment->GC_MS Qualitative (Volatiles) NMR NMR Purity_Assessment->NMR Quantitative & Structural MS MS HPLC->MS LC-MS for Identification GC_MS->MS Coupled Technique

Caption: Interrelationship of analytical techniques for a thorough purity profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical. Impurities can significantly interfere with the reaction.

      • Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.[1]

    • Reaction Conditions: Suboptimal reaction conditions can lead to incomplete reactions or product degradation.

      • Temperature: The optimal temperature can vary. It is advisable to screen a range of temperatures to find the ideal condition for your specific substrates. Monitoring the reaction progress with Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product decomposition from prolonged heating.[1]

      • Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. Screening different solvents may be necessary to find the most effective one for your system.

      • Catalyst: The choice and loading of the catalyst can significantly impact the reaction outcome. Ensure the catalyst is active and used in the appropriate amount.

    • Moisture and Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air.

      • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.

Issue 2: Formation of Regioisomers

  • Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?

  • Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.

    • Controlling Regioselectivity:

      • Starting Material Selection: The electronic and steric properties of the substituents on your starting materials often dictate the regioselectivity. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[1]

      • Reaction Conditions: The choice of catalyst and solvent can sometimes influence regioselectivity. It is recommended to consult the literature for specific examples similar to your target molecule.[1]

    • Separation of Regioisomers:

      • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A gradient eluent system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is a good starting point.[1]

      • Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.[1]

Issue 3: Difficulty with Product Purification

  • Question: I have successfully synthesized my product, but I am facing challenges in purifying it. What are some effective purification strategies?

  • Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

    • Column Chromatography:

      • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

      • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent and gradually increase the polarity. TLC is essential for determining the optimal solvent system.[1]

    • Recrystallization: This is often a highly effective method for obtaining a high-purity product. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

    • Work-up Procedure: A proper aqueous work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: Common synthetic strategies include the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, and three-component reactions involving an aldehyde, a ketone, and an aminopyrazole. The Gould-Jacobs reaction is another method used to obtain 4-chloro-substituted derivatives.[2]

  • Q2: What are some common side products in this synthesis?

    • A2: Besides regioisomers, side products can arise from self-condensation of starting materials, incomplete reaction, or degradation of the product under harsh reaction conditions. The specific side products will depend on the chosen synthetic route and reaction conditions.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. It allows you to track the consumption of starting materials and the formation of the product and any byproducts.

Quantitative Data Summary

The following table summarizes yields reported for the synthesis of various this compound derivatives under different conditions.

Starting MaterialsReaction ConditionsYield (%)Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazole, ChalconesZnCl2, Microwave irradiation, 8-12 min85-95
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, HydrazineDichloromethane, Reflux90.7[3]
2-chloro-3-cyano-4,6-dimethylpyridine, Hydrazine hydrateEthanol, Reflux96
5-amino-1-phenylpyrazole, α,β-unsaturated ketones, ZrCl4DMF/EtOH, 95 °C, 16 h13-28
Ethyl 1-(aryl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivativesVarious bases (DABCO, secondary amines)69-84[4]

Experimental Protocols

General Procedure for Three-Component Synthesis

This method is often high-yielding and avoids issues of regioselectivity.[2]

  • To a solution of the aldehyde (1 mmol) and the ketone (1 mmol) in a suitable solvent (e.g., ethanol or acetic acid), add the 5-amino-3-methyl-1H-pyrazole (1 mmol).

  • A catalyst, such as a Brønsted or Lewis acid, may be added.

  • The reaction mixture is typically heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature.

  • The product is isolated by filtration if it precipitates, or the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

General Procedure for Synthesis from α,β-Unsaturated Ketones

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in a solvent like DMF (0.5 mL), a solution of 5-amino-1-phenyl-3-methylpyrazole (0.5 mmol) in ethanol (0.5 mL) is added at room temperature.[1]

  • The reaction mixture is degassed, and a catalyst such as ZrCl4 (0.15 mmol) is added.[1]

  • The mixture is stirred vigorously at an elevated temperature (e.g., 95 °C) for a specified time (e.g., 16 hours).[1]

  • After completion, the mixture is concentrated, and the product is extracted with an organic solvent, washed, dried, and purified by flash column chromatography.[1]

Visualizations

experimental_workflow start Start reagents Prepare Starting Materials & Reagents start->reagents reaction Set up Reaction (Solvent, Catalyst, Temp.) reagents->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

troubleshooting_workflow start Low Yield Issue pure_materials Are starting materials pure? start->pure_materials purify_start Purify starting materials pure_materials->purify_start No optimal_conditions Are reaction conditions (temp, solvent, catalyst) optimized? pure_materials->optimal_conditions Yes purify_start->optimal_conditions optimize Systematically optimize reaction conditions optimal_conditions->optimize No side_reactions Are there significant side reactions? optimal_conditions->side_reactions Yes optimize->side_reactions modify_conditions Modify conditions to minimize side reactions (e.g., lower temp, change catalyst) side_reactions->modify_conditions Yes success Yield Improved side_reactions->success No modify_conditions->success

Caption: Troubleshooting decision tree for addressing low yield in pyrazolo[3,4-b]pyridine synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-methyl-1H-pyrazolo[3,4-b]pyridine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: Low aqueous solubility is a common challenge for many heterocyclic compounds. Here are the initial steps to address this:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your this compound using appropriate analytical techniques (e.g., HPLC, NMR).

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Since this compound has basic nitrogen atoms, its solubility is expected to increase in acidic conditions due to salt formation.[1][2] Experiment with buffers across a range of pH values (e.g., pH 2, 4, 6, 7.4).

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) and sonicating the solution can help overcome the initial energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can improve the dissolution rate.[3] If you have the solid compound, consider techniques like micronization.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What are the next steps?

A2: If pH adjustment is not sufficient, you can explore the use of solubilizing excipients. Common approaches include:

  • Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5][6]

  • Surfactants: These agents form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.[7][8][9][10]

Q3: Are there more advanced techniques if co-solvents and surfactants are not suitable for my experimental system?

A3: Yes, for more challenging cases, or when excipients might interfere with your experiment, consider the following advanced methods:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[3][11][12][13] The drug can exist in an amorphous form, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[3]

  • Prodrug Approach: Chemical modification of the molecule to a more soluble form that can be converted back to the active compound in vivo is another strategy.

Troubleshooting Guides

Issue: Precipitation of this compound upon addition to aqueous buffer.

This is a common indication of low aqueous solubility. Follow this troubleshooting workflow:

G start Precipitation Observed check_purity Verify Compound Purity start->check_purity adjust_ph Adjust Buffer pH (Acidic) check_purity->adjust_ph If pure add_cosolvent Introduce Co-solvent adjust_ph->add_cosolvent If precipitation persists success Solubility Achieved adjust_ph->success If soluble use_cyclodextrin Utilize Cyclodextrins add_cosolvent->use_cyclodextrin If precipitation persists or co-solvent is incompatible add_cosolvent->success If soluble solid_dispersion Consider Solid Dispersion use_cyclodextrin->solid_dispersion If further enhancement is needed use_cyclodextrin->success If soluble solid_dispersion->success If soluble fail Consult Formulation Specialist solid_dispersion->fail If issues remain

Caption: Troubleshooting workflow for precipitation issues.

Data Presentation

The following tables provide an example of how to structure your experimental data when evaluating different solubilization methods. Note: The values presented here are for illustrative purposes and are based on typical results for similar compounds. Actual solubility will need to be determined experimentally.

Table 1: pH-Dependent Solubility of this compound

Buffer pHBuffer SystemEstimated Solubility (µg/mL)
2.0Glycine-HCl> 1000
4.0Acetate500 - 1000
6.0Phosphate50 - 100
7.4Phosphate-Buffered Saline (PBS)< 10

Table 2: Effect of Co-solvents on Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)Estimated Solubility (µg/mL)
DMSO1%50 - 100
Ethanol5%20 - 50
PEG 40010%100 - 200

Table 3: Effect of Cyclodextrins on Solubility in PBS (pH 7.4)

CyclodextrinConcentration (mM)Estimated Solubility (µg/mL)
HP-β-CD10100 - 500
HP-β-CD50> 1000

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from standard methods for determining equilibrium solubility.[14]

Materials:

  • This compound

  • Aqueous buffers of desired pH

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial. This is to ensure that a saturated solution is achieved.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each buffer condition.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This method is suitable for preparing a solid dispersion of this compound with a hydrophilic polymer.[11]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

Procedure:

  • Dissolve a specific ratio of this compound and the chosen hydrophilic polymer in a suitable volatile organic solvent.

  • Ensure complete dissolution to achieve a homogenous solution.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • The resulting solid film is the solid dispersion. Scrape the film from the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be ground into a powder for further characterization and use in dissolution studies.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a solubilization method can be visualized as follows:

G start Initial Solubility Assessment ph_modification pH Modification start->ph_modification Ionizable Compound cosolvents Co-solvents start->cosolvents Non-ionizable or pH ineffective ph_modification->cosolvents Insufficient Solubility final_formulation Final Formulation ph_modification->final_formulation Sufficient Solubility cyclodextrins Cyclodextrins cosolvents->cyclodextrins Incompatible or Insufficient cosolvents->final_formulation Sufficient Solubility & Compatible solid_dispersion Solid Dispersion cyclodextrins->solid_dispersion Further Enhancement Needed cyclodextrins->final_formulation Sufficient Solubility & Compatible solid_dispersion->final_formulation Optimized Formulation

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Purification of 3-Methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered by researchers working with 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing a this compound derivative?

A1: The impurities largely depend on the synthetic route. However, common contaminants include unreacted starting materials, such as 5-aminopyrazole derivatives, and reagents from cyclization reactions like 1,3-dicarbonyl compounds.[1] If the synthesis involves unsymmetrical reagents, the formation of regioisomers is a significant possibility.[1] Additionally, side-products from competing reactions, such as chlorinated byproducts if using Vilsmeier-Haack conditions, may be present.[2] Residual solvents from the reaction or work-up (e.g., DMF, ethanol, acetic acid) are also common.[2][3]

Q2: My compound has poor solubility. What solvents are recommended for recrystallization?

A2: Solubility can be challenging for the planar, rigid structure of pyrazolopyridines. Ethanol, often in an aqueous mixture, is a frequently reported and effective solvent for recrystallization.[4] For less soluble derivatives, a mixture of ethanol and dimethylformamide (DMF) can be used, though care must be taken to remove the high-boiling DMF afterward.[3] It is always recommended to perform small-scale solubility tests with a range of solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene) to identify the ideal system where the compound is soluble when hot but sparingly soluble when cold.

Q3: I'm observing significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?

A3: Peak tailing is a very common issue when purifying pyridine-containing compounds on standard silica gel.[5] The basic nitrogen atom on the pyridine ring interacts strongly with acidic residual silanol groups on the silica surface, leading to poor peak shape and potential loss of product.[5] To mitigate this, you can add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), to your mobile phase.[5] The TEA will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.[5]

Q4: My recovery from the silica column is very low. What are the potential causes?

A4: Low recovery is often linked to the same issue that causes peak tailing: strong, sometimes irreversible, binding of the basic pyridine moiety to acidic sites on the silica gel.[5] If adding an amine like TEA to the mobile phase does not improve recovery, the compound may be degrading on the acidic silica. In such cases, consider switching to a more inert stationary phase, such as deactivated (end-capped) silica or alumina.[5] Another possibility is using a different purification technique altogether, like preparative HPLC with a C18 (reverse-phase) column, which avoids the issues associated with silica.[6]

Q5: How can I confirm the presence of and separate regioisomers?

A5: The formation of regioisomers is a common challenge when using non-symmetrical starting materials.[1] High-resolution analytical techniques are essential for identification. 1D and 2D NMR spectroscopy (specifically HMBC and NOESY experiments) are powerful tools for elucidating the precise connectivity and spatial relationships of atoms to confirm which isomer you have. Careful analysis of Thin Layer Chromatography (TLC) plates, sometimes using multiple solvent systems, may reveal two spots of very similar Rf values, indicating the presence of isomers. Their separation is often challenging and may require high-performance chromatography techniques (Flash or HPLC) with optimized solvent systems to achieve baseline separation.[7][8]

Section 2: Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides a systematic approach to resolving common issues during chromatographic purification on silica gel.

G cluster_start Problem Identification cluster_sol1 Troubleshooting: Separation cluster_sol2 Troubleshooting: Peak Shape cluster_sol3 Troubleshooting: Recovery start Column Chromatography Issue prob1 Poor Separation / Overlapping Spots start->prob1 prob2 Significant Peak Tailing start->prob2 prob3 Low or No Recovery start->prob3 sol1_step1 Optimize Mobile Phase (Change solvent ratio or components) prob1->sol1_step1 Primary Action sol2_step1 Add Triethylamine (TEA) to Mobile Phase (0.1-1%) prob2->sol2_step1 Most Common Fix sol3_step1 Add TEA to Mobile Phase prob3->sol3_step1 First Step sol1_step2 Reduce Column Load (Inject less material) sol1_step1->sol1_step2 If still poor sol1_step3 Use a Longer Column or Finer Silica sol1_step2->sol1_step3 Final option sol2_step2 Check for Solvent Mismatch (Sample solvent vs. Mobile phase) sol2_step1->sol2_step2 If tailing persists sol3_step2 Switch to Deactivated Silica or Alumina sol3_step1->sol3_step2 If recovery is still low sol3_step3 Consider Reverse-Phase HPLC sol3_step2->sol3_step3 Alternative Method G start Crude Reaction Mixture wash Aqueous Work-up (e.g., NaHCO3 wash) start->wash analysis Purity Check (TLC, LCMS, 1H NMR) wash->analysis decision Is Purity >95%? analysis->decision recryst Recrystallization analysis->recryst If single major spot with minor impurities chrom Column Chromatography decision->chrom No (Multiple spots) product Pure Product decision->product Yes final_analysis Final Purity & Characterization recryst->final_analysis chrom->final_analysis final_analysis->product

References

Technical Support Center: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridines, particularly when using 3-methyl-5-aminopyrazole and a 1,3-dicarbonyl compound like acetylacetone as precursors.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Impure Starting Materials: Impurities in 3-methyl-5-aminopyrazole or the 1,3-dicarbonyl compound can inhibit the reaction.- Ensure the purity of starting materials by recrystallization or column chromatography. - Verify the integrity of reagents, especially the aminopyrazole, which can degrade over time.
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to poor yields.- Optimize the reaction temperature; some syntheses require heating while others proceed at room temperature.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] - Screen different solvents. While glacial acetic acid is common, ethanol or solvent-free conditions at elevated temperatures have also been successful.[1]
Ineffective Catalyst: The choice and amount of catalyst are crucial for the reaction's success.- While acidic catalysts like acetic acid are frequently used, consider screening Lewis acids (e.g., ZrCl₄) or other catalysts that have shown efficacy.[1] - Optimize the catalyst loading to ensure efficient conversion without promoting side reactions.[1]
Formation of Multiple Products (Regioisomers) Use of Unsymmetrical 1,3-Dicarbonyl Compounds: Condensation with an unsymmetrical dicarbonyl can lead to the formation of two regioisomeric pyrazolopyridines.[2]- If possible, use a symmetrical 1,3-dicarbonyl compound to avoid the formation of regioisomers. - The regioselectivity is dependent on the relative electrophilicity of the two carbonyl groups. Modifying the substituents on the dicarbonyl compound can favor the formation of one isomer. Reactions can achieve regioselectivity higher than 80% if the electrophilicity is significantly different.[2] - Carefully choose reaction conditions (catalyst, solvent) as they can influence regioselectivity.[1] - Separate the regioisomers using flash column chromatography, carefully selecting the eluent system.[1]
Presence of Unexpected Byproducts Self-Condensation of the 1,3-Dicarbonyl Compound: Under acidic or basic conditions, acetylacetone can undergo self-condensation to form byproducts like mesityl oxide and phorone.- Maintain optimal reaction temperature and catalyst concentration to minimize self-condensation. - Consider adding the 1,3-dicarbonyl compound slowly to the reaction mixture to keep its concentration low.
Incomplete Cyclization or Oxidation: The reaction may stall at an intermediate stage, or the initially formed dihydropyrazolopyridine may not fully oxidize to the aromatic product.- Ensure sufficient reaction time for complete cyclization. - If incomplete oxidation is suspected, consider exposing the reaction mixture to air or a mild oxidizing agent upon workup.
Solvent-Related Byproducts: When using acetic acid as a solvent, the formation of an acetamide byproduct from the reaction of the aminopyrazole with the solvent has been observed.- If acetamide formation is a significant issue, consider switching to a non-reactive solvent like ethanol or n-butanol.
Difficult Product Purification Polarity of the Product: Pyrazolopyridines can be polar, making them challenging to separate from polar byproducts and starting materials.- Utilize column chromatography with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1] - A proper aqueous workup is essential to remove catalysts and inorganic salts before chromatography.[1]
Co-eluting Impurities: Byproducts may have similar polarities to the desired product, leading to co-elution during chromatography.- If column chromatography is insufficient, consider recrystallization from a suitable solvent or solvent mixture to purify the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-methyl-1H-pyrazolo[3,4-b]pyridines?

A1: The most widely used method is the condensation of a 5-aminopyrazole, such as 3-methyl-5-aminopyrazole, with a 1,3-dicarbonyl compound.[2] For the synthesis of 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine, 3-methyl-5-aminopyrazole is reacted with acetylacetone. This reaction is typically catalyzed by an acid, such as glacial acetic acid.[2]

Q2: How can I avoid the formation of regioisomers?

A2: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2] To avoid this, you can:

  • Use a symmetrical 1,3-dicarbonyl compound if your synthetic design allows.

  • Exploit the differential reactivity of the carbonyl groups in the unsymmetrical dicarbonyl. A more electrophilic carbonyl group will preferentially react with the C4-position of the 5-aminopyrazole.[2] For instance, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the trifluoromethyl group dictates the regioselectivity.

  • Systematically screen reaction conditions (solvent, temperature, and catalyst) to optimize the formation of the desired regioisomer.[1]

Q3: My reaction mixture turns dark, and I observe tarry byproducts. What is the cause?

A3: The formation of dark, tarry material is often indicative of the self-condensation of the 1,3-dicarbonyl compound, especially at higher temperatures or with prolonged reaction times in the presence of an acid or base. To mitigate this, it is crucial to maintain strict temperature control and to optimize the reaction time.

Q4: What are the key differences between the 1H- and 2H-tautomers of pyrazolo[3,4-b]pyridines?

A4: 1H- and 2H-pyrazolo[3,4-b]pyridines are tautomeric forms of the same heterocyclic system. Computational studies have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer.[2] In most synthetic procedures and under normal conditions, the 1H-tautomer is the predominantly isolated product.

Q5: How can I confirm the structure of my synthesized 3-methyl-1H-pyrazolo[3,4-b]pyridine and identify any byproducts?

A5: A combination of spectroscopic techniques is essential for structural confirmation and byproduct identification:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, allowing for the definitive assignment of the product's structure and the identification of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and any byproducts, helping to confirm their identity.

  • Thin-Layer Chromatography (TLC): A rapid method to assess the purity of the product and to visualize the number of components in the reaction mixture.[1]

Experimental Protocols

Synthesis of 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from a literature procedure for a related derivative and illustrates a typical synthesis.

Materials:

  • 5-amino-3-methyl-1-phenylpyrazole

  • 4-hydroxy-6-methylpyran-2-one (as a precursor to the 1,3-dicarbonyl equivalent)

  • n-Butanol

  • p-Toluenesulfonic acid

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxy-6-methylpyran-2-one (2.309 mmol) and 5-amino-3-methyl-1-phenylpyrazole (1.154 mmol) in 10 ml of n-butanol, add a catalytic amount of p-toluenesulfonic acid (0.12 mg).[3]

  • Reflux the reaction mixture for 42 hours.[3]

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.[3]

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (98:2) as the eluent to obtain the product as colorless crystals.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-methyl-5-aminopyrazole and 1,3-dicarbonyl in solvent B Add catalyst (e.g., acetic acid) A->B C Heat/Stir for specified time (Monitor by TLC) B->C D Solvent removal C->D E Aqueous workup D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridines.

side_reactions aminopyrazole 3-Methyl-5-aminopyrazole reaction_conditions Reaction Conditions (Catalyst, Temp, Solvent) aminopyrazole->reaction_conditions reacts with dicarbonyl Unsymmetrical 1,3-Dicarbonyl side_product_2 Dicarbonyl Self-Condensation Products (e.g., Mesityl Oxide) dicarbonyl->side_product_2 can self-condense dicarbonyl->reaction_conditions reacts with main_product Desired Regioisomer (e.g., 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine) side_product_1 Regioisomeric Byproduct side_product_3 Incompletely Oxidized Intermediate reaction_conditions->main_product leads to reaction_conditions->side_product_1 can also lead to reaction_conditions->side_product_3 may result in

Caption: Logical relationships of potential side reactions in the synthesis.

References

Technical Support Center: Optimizing N-alkylation of 3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 3-methyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed to help overcome common challenges and optimize reaction conditions for this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

The main challenges are controlling regioselectivity and achieving high yields.[1] For an unsymmetrical substrate like this compound, alkylation can occur at either the N1 or N2 position of the pyrazole ring, often leading to a mixture of regioisomers that can be difficult to separate. Low yields can result from suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1]

Q2: Which factors influence the N1/N2 regioselectivity of the reaction?

Regioselectivity is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][2] For this compound, the N1 position is typically less sterically hindered, and therefore alkylation at N1 is often favored. The use of a bulky alkylating agent can further enhance selectivity for the less hindered nitrogen.

  • Solvent Choice: The polarity of the solvent plays a crucial role.[1] Polar aprotic solvents like DMF and DMSO are commonly used and can influence the regioselectivity.[1] In some cases, fluorinated alcohols have been shown to dramatically improve regioselectivity in pyrazole formation.[1][3]

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] In some instances, changing the base can even lead to opposite regioselectivity. The use of sodium hydride (NaH) can also influence the formation of regioisomeric products.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

Q3: What are typical starting conditions for a base-mediated N-alkylation of this compound?

A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] A protocol using sodium hydride (NaH) as the base in DMF has also been reported for the N-alkylation of the parent 1H-pyrazolo[3,4-b]pyridine, which is a very close analog.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My N-alkylation reaction of this compound is resulting in a low yield or no product at all. What are the potential causes and how can I address this?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended:

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic.

    • Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5] For less reactive alkylating agents, a stronger base like NaH may be necessary.[5]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[5]

    • Stoichiometry: A slight excess of the base is often beneficial.[5]

  • Assess Solubility: Poor solubility of this compound or the base can impede the reaction.

    • Solvent Choice: Consider using a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[5]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. Some reactions may require heating, while others proceed at room temperature.[1]

    • Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has reached completion. Incomplete conversion is a common reason for low yields.[1]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: I am obtaining a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?

A: Improving regioselectivity requires a systematic modification of the reaction parameters.

Strategies to Enhance Regioselectivity:

  • Analyze Steric Factors:

    • Alkylation will preferentially occur at the less sterically hindered nitrogen. For this compound, the N1 position is generally favored due to the methyl group at the 3-position.

    • Using a bulkier alkylating agent can increase selectivity for the less hindered N1 position.

  • Modify the Solvent System:

    • Polar Aprotic Solvents (DMF, DMSO): These are a good starting point for achieving high selectivity.[1]

    • Fluorinated Alcohols (TFE, HFIP): These solvents have been shown to significantly increase regioselectivity in some pyrazole formations and could be explored.[1][3]

  • Change the Base:

    • K₂CO₃ in DMSO: This combination is known to be effective for achieving regioselective N1-alkylation.[1]

    • Sodium Hydride (NaH): For certain substrates, switching from K₂CO₃ to NaH can prevent the formation of isomeric byproducts.[1]

Issue 3: Difficulty in Product Purification

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A: Separating regioisomers with similar polarities can be challenging.

Purification Strategies:

  • Column Chromatography Optimization:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A shallow gradient can improve separation.

  • Alternative Chromatographic Techniques:

    • Preparative HPLC: High-performance liquid chromatography can offer better resolution for difficult separations.

    • Supercritical Fluid Chromatography (SFC): This technique can sometimes provide better separation for isomers than traditional HPLC.

  • Crystallization: If the product is crystalline, fractional crystallization can be an effective method for separating isomers.

Data Presentation

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity (General Trends for Pyrazoles)

BaseSolventPredominant IsomerComments
K₂CO₃DMSON1Generally effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1]
NaHTHFN1Can prevent the formation of isomeric byproducts in certain cases.[1]
NaHDMF-A common combination for N-alkylation of pyrazolo[3,4-b]pyridines.[4]
Cs₂CO₃MeCN-Has been used for N-alkylation of pyrazolo[3,4-b]pyridines.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of this compound using Sodium Hydride

This protocol is adapted from a procedure for the N-alkylation of the parent 1H-pyrazolo[3,4-b]pyridine.[4]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes, or until completion as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).

Visualizations

experimental_workflow Experimental Workflow for N-Alkylation start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add NaH cool->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_alkyl_halide Add alkyl halide stir1->add_alkyl_halide warm_stir Warm to RT and stir add_alkyl_halide->warm_stir monitor Monitor reaction (TLC/LC-MS) warm_stir->monitor quench Quench with water monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify end End purify->end

Caption: General experimental workflow for base-mediated N-alkylation.

troubleshooting_low_yield Troubleshooting Low Yield low_yield Low or No Yield check_base Re-evaluate Base (Strength, Anhydrous, Stoichiometry) low_yield->check_base check_solubility Assess Solubility (Switch to DMF/DMSO) low_yield->check_solubility check_alkylating_agent Check Alkylating Agent (Leaving Group: I > Br > Cl) low_yield->check_alkylating_agent optimize_conditions Optimize Conditions (Temperature, Time) low_yield->optimize_conditions regioselectivity_factors Factors Influencing Regioselectivity regioselectivity N1 vs. N2 Regioselectivity steric_hindrance Steric Hindrance (Substituents, Alkylating Agent) regioselectivity->steric_hindrance solvent Solvent Choice (Polar Aprotic, Fluorinated Alcohols) regioselectivity->solvent base Base System (K2CO3, NaH) regioselectivity->base

References

Technical Support Center: Troubleshooting Poor Cell Permeability of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of pyrazolo[3,4-b]pyridine compounds. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you diagnose and resolve permeability issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazolo[3,4-b]pyridine compound shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

Troubleshooting Steps:

  • Physicochemical Property Assessment:

    • Review the compound's properties against Lipinski's Rule of Five (Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). While not absolute, significant deviations can suggest potential permeability problems.

    • Calculate the Polar Surface Area (PSA). A high PSA (>140 Ų) is often associated with poor membrane permeability.

  • In Vitro Permeability Assays:

    • Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. This is a quick and cost-effective initial screen.

    • Conduct a Caco-2 or MDCK cell-based permeability assay to evaluate both passive permeability and the potential involvement of active transport mechanisms.

Q2: How do I interpret the results from my Caco-2/MDCK permeability assay?

A2: The primary outputs of these assays are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Papp (Apparent Permeability Coefficient): This value indicates the rate at which a compound crosses the cell monolayer. It is generally categorized as follows:

    • Papp < 1.0 x 10⁻⁶ cm/s: Low permeability

    • Papp 1.0 - 10 x 10⁻⁶ cm/s: Moderate permeability

    • Papp > 10 x 10⁻⁶ cm/s: High permeability

  • Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical direction (Papp B->A) to the apical-to-basolateral direction (Papp A->B).

    • ER ≥ 2: Suggests the compound is a substrate of an efflux transporter (e.g., P-glycoprotein), which actively pumps the compound out of the cell.

Q3: My compound has a high efflux ratio in the Caco-2/MDCK assay. What does this mean and what can I do?

A3: A high efflux ratio (ER ≥ 2) strongly suggests that your pyrazolo[3,4-b]pyridine derivative is being actively transported out of the cells by efflux pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2). This can significantly reduce the intracellular concentration of your compound.

Troubleshooting Strategies:

  • Co-incubation with Efflux Pump Inhibitors:

    • Repeat the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant decrease in the efflux ratio and an increase in the A->B Papp value in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.

  • Structural Modification:

    • Consider medicinal chemistry approaches to modify the compound's structure to reduce its affinity for efflux transporters. This could involve masking hydrogen bond donors, altering lipophilicity, or changing the overall shape of the molecule.

  • Use of Different Cell Lines:

    • If you suspect efflux is the primary issue, you can use cell lines that have lower expression of specific transporters to confirm your hypothesis.

Data Presentation: Physicochemical and Permeability Properties

The following tables provide a summary of predicted and experimental data for representative compounds to guide your troubleshooting.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDMolecular Weight (Da)iLogPH-Bond DonorsH-Bond AcceptorsPolar Surface Area (Ų)GI AbsorptionP-gp Substrate (Predicted)Lipinski's Rule of 5 Violations
6a 391.873.852587.75HighNo0
6b 426.314.212587.75HighNo0
6c 470.764.582696.98HighYes0
6d 426.314.212587.75HighNo0
6e 467.364.572587.75HighNo0
6f 511.814.942696.98HighNo1 (MW)
6g 467.364.572587.75HighNo0
6h 511.814.942696.98HighNo1 (MW)

Data adapted from a study on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, with properties predicted using SwissADME.[1]

Table 2: Experimental Permeability Data for a Pyrazolo[3,4-d]pyrimidine Derivative (SCO-201) - A Close Structural Analog

CompoundCell LineAssay DirectionPapp (10⁻⁶ cm/s)Efflux Ratio
SCO-201 MDCKII-BCRPA -> B1.5 ± 0.210.7
B -> A16.0 ± 0.9
SCO-201 + Ko143 (BCRP inhibitor) MDCKII-BCRPA -> B10.1 ± 0.81.1
B -> A11.1 ± 0.4

Data from a study on the BCRP inhibitor SCO-201, a pyrazolo[3,4-d]pyrimidine. This data illustrates how efflux significantly impacts permeability and how an inhibitor can modulate it.[2]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of the Donor Plate:

    • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.

    • Prepare a solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4) with a low percentage of co-solvent (e.g., <1% DMSO).

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer used for the donor plate.

  • Assay Assembly and Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability (Pe):

    • The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier, assessing both passive and active transport.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Apical to Basolateral (A->B) Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

  • Basolateral to Apical (B->A) Permeability Assay:

    • Repeat the assay, but add the compound solution to the basolateral chamber and sample from the apical chamber.

  • Quantification and Calculation:

    • Determine the compound concentration in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp(B->A) / Papp(A->B).

Visualizations

Signaling Pathways and Permeability

Pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs). The inhibition of TRKs can affect downstream signaling pathways such as Ras/Erk and PI3K/Akt.[3][4] These pathways are known to regulate the expression and function of various proteins, including ABC transporters, which can influence drug efflux and, consequently, cell permeability.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TRK TRK Receptor Ras_Erk Ras/Erk Pathway TRK->Ras_Erk Activation PI3K_Akt PI3K/Akt Pathway TRK->PI3K_Akt Activation EffluxPump ABC Transporter (e.g., P-gp, BCRP) Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Compound Pyrazolo_Pyridine->TRK Inhibition Pyrazolo_Pyridine->EffluxPump Efflux Transcription_Factors Transcription Factors (e.g., NF-κB, HIF-1α) Ras_Erk->Transcription_Factors PI3K_Akt->Transcription_Factors Gene_Expression Transporter Gene Expression Transcription_Factors->Gene_Expression Regulation Gene_Expression->EffluxPump Synthesis

Caption: Potential mechanism of pyrazolo[3,4-b]pyridine compounds affecting cell permeability via signaling pathway modulation.

Experimental Workflow for Troubleshooting Poor Permeability

The following workflow provides a systematic approach to diagnosing and addressing poor cell permeability of your pyrazolo[3,4-b]pyridine compounds.

troubleshooting_workflow Start Start: Low Cellular Activity Observed PhysChem Assess Physicochemical Properties (Lipinski's Rules, PSA) Start->PhysChem PAMPA Perform PAMPA Assay PhysChem->PAMPA EvaluatePapp Evaluate Papp Value PAMPA->EvaluatePapp Low Pe? CellAssay Perform Caco-2/MDCK Assay EvaluateER Evaluate Efflux Ratio (ER) CellAssay->EvaluateER EvaluatePapp->CellAssay No PassivePermeability Issue: Poor Passive Permeability Solution: Structural Modification (Increase Lipophilicity, Reduce PSA) EvaluatePapp->PassivePermeability Yes InhibitorAssay Perform Assay with Efflux Pump Inhibitors EvaluateER->InhibitorAssay ER >= 2 GoodPermeability Conclusion: Permeability is Likely Not the Primary Issue EvaluateER->GoodPermeability ER < 2 CheckER ER Reduced? InhibitorAssay->CheckER EffluxSubstrate Issue: Efflux Substrate Solution: Structural Modification to Reduce Efflux CheckER->EffluxSubstrate Yes OtherIssues Consider Other Issues: - Target Engagement - Cell Line Specific Effects CheckER->OtherIssues No

Caption: A stepwise workflow for troubleshooting poor cell permeability of pyrazolo[3,4-b]pyridine compounds.

References

strategies to reduce off-target effects of 3-methyl-1H-pyrazolo[3,4-b]pyridine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for utilizing 3-methyl-1H-pyrazolo[3,4-b]pyridine inhibitors, focusing on strategies to understand and mitigate off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for 1H-pyrazolo[3,4-b]pyridine-based inhibitors?

A1: The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure known to bind to the ATP pocket of a wide range of protein kinases.[1][2] Therefore, off-targets are often other kinases that share structural homology in the ATP-binding site. Specific off-targets depend on the substitution patterns of the core scaffold. For example, some derivatives show activity against cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptor (FGFR), and others.[3][4][5] Comprehensive kinome screening is the most effective way to identify the specific off-target profile of a particular inhibitor.

Q2: What are the primary medicinal chemistry strategies to improve the selectivity of my this compound inhibitor?

A2: Several strategies can be employed to enhance selectivity:

  • Structure-Based Drug Design (SBDD): Utilize X-ray co-crystal structures of your inhibitor bound to its target and off-target kinases. This allows for the rational design of modifications that increase affinity for the desired target while decreasing affinity for others.[6]

  • Exploiting Subtle Active Site Differences: Medicinal chemists can target non-conserved amino acid residues or exploit differences in the shape and flexibility of kinase active sites to gain selectivity.[7][8] For instance, modifying a functional group to interact with a unique residue in the target kinase can significantly improve the selectivity profile.[8]

  • Targeting Non-conserved Cysteines: Introducing a reactive group (e.g., an acrylamide) to form a covalent bond with a non-conserved cysteine residue near the ATP-binding pocket can lead to exceptionally selective and potent inhibitors.[7]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of analogs with modifications at different positions (N1, C3, C4, C5, C6) of the pyrazolopyridine core can reveal which substitutions are critical for potency and which can be modified to tune out off-target activity.[9][10]

Q3: Can computational approaches help in predicting or reducing off-target effects?

A3: Yes, computational methods are valuable tools. Molecular docking can be used to predict the binding mode of your inhibitor within the active sites of both the intended target and known off-target kinases.[9] This can help prioritize which chemical modifications are most likely to improve selectivity. Furthermore, computational methods can help convert kinase structures to different conformational states (e.g., the "DFG-out" form), which can be used for virtual screening and structure-based design to achieve selectivity.[8]

Troubleshooting Guide

Q1: My inhibitor is potent but shows significant activity against multiple kinases in a screening panel. What are my next steps?

A1: A promiscuous inhibitor profile is a common challenge.[7] The following workflow can help you systematically address this issue.

G A Promiscuous Inhibitor Profile Identified B Perform Structural Analysis (Co-crystallization or Docking) A->B C Analyze Binding Modes in Target vs. Off-Targets B->C D Identify 'Selectivity Filters': Non-conserved residues, unique pockets C->D E Rational Drug Design: Synthesize Analogs to Exploit Differences D->E F Re-screen Analogs for Potency and Selectivity E->F G Selectivity Improved? F->G G->D No, Iterate H Lead Optimization G->H Yes I Consider Alternative Strategies (e.g., Bivalent Inhibitors) G->I No, New Approach

Caption: Workflow for improving inhibitor selectivity.

Q2: I'm observing an unexpected or paradoxical cellular phenotype after treatment with my inhibitor. Could this be an off-target effect?

A2: Yes, unexpected cellular responses are often linked to the inhibition of unintended pathways.[11] For example, some clinical kinase inhibitors are known to cause paradoxical pathway activation.[11] To troubleshoot this, you should:

  • Validate Target Engagement: Confirm that your inhibitor is engaging the intended target in the cellular context at the concentrations used.

  • Conduct a Kinome-Wide Selectivity Profile: Use a broad kinase panel (e.g., >400 kinases) to identify all potential off-targets at a relevant concentration (e.g., 1 µM).

  • Correlate Off-Targets with Phenotype: Analyze the identified off-targets to see if their known biological functions could explain the observed phenotype.

  • Test Analogs: Use a structurally related but less potent analog as a negative control. If the phenotype disappears, it is likely linked to the inhibition of the primary target or a closely related off-target.

Q3: How can I design a bivalent inhibitor to improve the selectivity of my pyrazolopyridine compound?

A3: A bivalent inhibitor links your primary inhibitor (which binds to the ATP site) to a second moiety that targets another site on the kinase, such as a substrate-binding groove.[7] This creates a compound with much higher affinity and selectivity for the target kinase.

G cluster_0 Target Kinase cluster_1 Bivalent Inhibitor K Kinase Domain ATP-Binding Site Substrate-Binding Site I Pyrazolopyridine Core Flexible Linker Targeting Moiety I:ppy->K:atp Binds ATP Pocket I:pep->K:subst Binds Secondary Site

Caption: Conceptual diagram of a bivalent inhibitor.

Quantitative Data Summary

The selectivity of an inhibitor is often expressed as the ratio of its potency (IC₅₀) against off-targets versus the primary target. Higher values indicate greater selectivity.

Table 1: Example Kinase Selectivity Profile for Pyrazolo[3,4-b]pyridine Derivatives

CompoundPrimary TargetPrimary Target IC₅₀ (nM)Off-Target ExampleOff-Target IC₅₀ (nM)Selectivity FoldReference
C03 TRKA56FAK>1000>17[4]
C09 TRKA57PAK4>1000>17[4]
C10 TRKA26PLK4>1000>38[4]
15y TBK10.2IKKε5.628[10]
31 Mps12.596N/A (Good kinome selectivity reported at 1 µM)N/AN/A[12]

Note: Data is compiled from multiple sources for illustrative purposes. "N/A" indicates data was not available or not applicable in the cited source.

Key Experimental Protocols

1. Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

  • Methodology:

    • Compound Preparation: Solubilize the test compound (e.g., in DMSO) and prepare a series of dilutions.

    • Assay Platform: Utilize a commercial kinase profiling service or an in-house platform. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor. Common formats include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

    • Kinase Panel Selection: Choose a panel that is relevant to the target class. Broad panels of >400 kinases are available and recommended for comprehensive profiling.

    • Assay Execution: The compound is incubated with the kinase, ATP, and a specific substrate. The reaction is allowed to proceed for a set time, then stopped.

    • Data Analysis: The amount of substrate phosphorylation is measured. The percent inhibition relative to a control (e.g., DMSO vehicle) is calculated. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC₅₀ value for each affected kinase.

2. Structure-Activity Relationship (SAR) Analysis

  • Objective: To understand how chemical modifications to the inhibitor scaffold affect biological activity and selectivity.

  • Methodology:

    • Scaffold Selection: Start with the core this compound scaffold.

    • Analog Synthesis: Design and synthesize a library of analogs with systematic variations at different positions of the heterocyclic rings. For example, explore different substituents at the N1-position of the pyrazole ring or the C4 and C6 positions of the pyridine ring.[9][13]

    • Potency Testing: Screen all synthesized compounds against the primary target kinase to determine their IC₅₀ values.

    • Selectivity Testing: For the most potent compounds, perform selectivity profiling against key off-targets identified in earlier screens.

    • Data Interpretation: Correlate changes in chemical structure with changes in potency and selectivity. This analysis helps build a model of which functional groups are required for on-target activity and which can be modified to reduce off-target binding. For example, it was found that for certain AMPK activators based on this scaffold, an exposed pyrazole N-H and para substitution on a diphenyl group were essential for potency.[9]

3. Molecular Docking

  • Objective: To predict the binding pose and interactions of an inhibitor within a kinase active site.

  • Methodology:

    • Protein Structure Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). If a structure is not available, homology modeling can be used. Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.

    • Ligand Preparation: Generate a 3D conformation of the inhibitor molecule and assign appropriate charges and atom types.

    • Binding Site Definition: Define the binding pocket, typically centered on the location of the co-crystallized ligand or the known ATP-binding site.

    • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site. The program scores each pose based on a scoring function that estimates binding affinity.

    • Pose Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein.[9] For example, a modeling study showed a pyrazolo[3,4-b]pyridine derivative forming important hydrogen bonds with Lys29, Asp88, and Arg83 in the AMPK active site.[9] This information can guide the design of new analogs with improved affinity or selectivity.

References

dealing with regioisomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of regioisomer formation during the synthesis of pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of regioisomer formation in pyrazolo[3,4-b]pyridine synthesis?

A1: Regioisomer formation is a common challenge, particularly when employing unsymmetrical starting materials. The two primary synthetic routes susceptible to this issue are the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds and with α,β-unsaturated ketones. The formation of two possible regioisomers arises from the two non-equivalent electrophilic sites in the carbonyl or ketone starting material, which can react with the nucleophilic centers of the aminopyrazole.

Q2: How can I control the regioselectivity of the reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound?

A2: The regioselectivity in this reaction is primarily governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[1] To favor the formation of a specific regioisomer, you can:

  • Utilize a 1,3-dicarbonyl compound with significantly different carbonyl electrophilicities. For instance, using a β-ketoester or a trifluoromethyl-β-diketone will direct the initial attack of the aminopyrazole to the more electrophilic carbonyl group, leading to higher regioselectivity.[1] In some cases, regioselectivity higher than 80% can be achieved.[1]

  • Modify the reaction conditions. The choice of catalyst (e.g., acid or base), solvent, and reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.

Q3: What factors influence regioselectivity when using α,β-unsaturated ketones as starting materials?

A3: In the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, the initial step is typically a Michael addition. The regioselectivity of the subsequent cyclization depends on which nitrogen of the pyrazole attacks the carbonyl group. While there isn't a universal consensus, the substitution pattern on both the aminopyrazole and the α,β-unsaturated ketone plays a crucial role.

Q4: How can I separate the resulting regioisomers?

A4: If a mixture of regioisomers is formed, the most common separation technique is flash column chromatography.[2] The choice of eluent is critical for achieving good separation. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is a good starting point.[2] In some cases, if the regioisomers have significantly different solubilities, fractional recrystallization can be an effective purification method.[2]

Q5: What are the key spectroscopic differences to distinguish between pyrazolo[3,4-b]pyridine regioisomers?

A5: While the NMR spectra of regioisomers can be very similar, careful analysis of ¹H and ¹³C NMR data can help in their differentiation. Long-range couplings, such as those between fluorine atoms of a CF₃ group and nearby protons or carbons, can be diagnostic. Advanced NMR techniques like NOESY and HMBC can also help establish the connectivity and spatial relationships between different parts of the molecule, aiding in the unambiguous assignment of the structure. It is often challenging to definitively assign the structure without having both regioisomers for comparison.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no desired product yield Impure starting materials, suboptimal reaction conditions (temperature, time), incorrect catalyst or solvent.- Ensure high purity of reactants, especially the aminopyrazole. - Optimize reaction temperature and time by monitoring the reaction progress with TLC. - Screen different catalysts (e.g., p-toluenesulfonic acid, ZrCl₄) and solvents (e.g., ethanol, butanol, DMF).[2][4]
Formation of an inseparable mixture of regioisomers Use of an unsymmetrical 1,3-dicarbonyl or α,β-unsaturated ketone with similar reactivity at both electrophilic sites.- Modify the starting material to have more distinct electrophilic centers (e.g., use a β-ketoester instead of a symmetrical diketone). - Experiment with different reaction conditions (catalyst, solvent, temperature) to favor the formation of one regioisomer.
Difficulty in purifying the product Polarity of the compound, presence of co-eluting byproducts.- For column chromatography, systematically screen different mobile phase compositions. - Ensure a thorough work-up procedure to remove catalysts and inorganic salts before chromatography.[2] - Consider recrystallization from various solvent systems.

Quantitative Data on Regioisomer Formation

The regioselectivity of the reaction between 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds is highly dependent on the nature of the substituents on the dicarbonyl compound. Below is a summary of expected outcomes based on the electrophilicity of the carbonyl groups.

Unsymmetrical 1,3-Dicarbonyl Reactant Expected Major Regioisomer Rationale Reference
BenzoylacetonePhMe4-Phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridineThe phenyl ketone is generally more electrophilic than the methyl ketone.General Principle
Ethyl acetoacetateOEtMe6-Hydroxy-4-methyl-1H-pyrazolo[3,4-b]pyridineThe ketone carbonyl is significantly more electrophilic than the ester carbonyl.General Principle
1,1,1-Trifluoro-2,4-pentanedioneCF₃Me4-Trifluoromethyl-6-methyl-1H-pyrazolo[3,4-b]pyridineThe carbonyl adjacent to the electron-withdrawing CF₃ group is highly electrophilic.[3]

Note: The actual regioisomeric ratio can be influenced by specific reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol describes the synthesis using an α,β-unsaturated ketone, which can be synthesized via a Wittig reaction.

Step 1: Synthesis of (E)-4-aryl but-3-en-2-ones (Wittig Reaction) [2]

  • To a solution of the desired aromatic aldehyde (3.35 mmol) in toluene (7 mL), add acetylmethylenetriphenylphosphorane (ylide 7) (4.2 mmol, 1.25 eq) and a catalytic amount of benzoic acid (41 mg, 0.335 mmol).

  • Reflux the reaction mixture overnight.

  • After cooling, concentrate the mixture and purify by column chromatography to obtain the α,β-unsaturated ketone.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine [2]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture and add ZrCl₄ (35 mg, 0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water. Separate the phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Regioselective Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines

This protocol utilizes a microwave-assisted reaction for a rapid and regioselective synthesis.

Procedure: [5]

  • In a sealed microwave tube containing a Teflon-coated magnetic stir bar, mix an equimolar amount (0.50 mmol) of the N-substituted 5-aminopyrazole and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione in THF (1.0 mL).

  • Subject the mixture to microwave irradiation at 150 °C (160 W) for 30-50 minutes.

  • Cool the reaction mixture to 55 °C and concentrate under reduced pressure.

  • Purify the residue directly by flash chromatography on silica gel (eluent: CH₂Cl₂/CH₃OH 40:1) to afford the pure product.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Attack_at_C1 Attack at more electrophilic C=O 5-Aminopyrazole->Attack_at_C1 Pathway A Attack_at_C2 Attack at less electrophilic C=O 5-Aminopyrazole->Attack_at_C2 Pathway B Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_1_3_Dicarbonyl->Attack_at_C1 Unsymmetrical_1_3_Dicarbonyl->Attack_at_C2 Regioisomer_A Regioisomer A (Major Product) Attack_at_C1->Regioisomer_A Regioisomer_B Regioisomer B (Minor Product) Attack_at_C2->Regioisomer_B

Caption: Reaction pathways leading to regioisomer formation.

Troubleshooting_Workflow start Regioisomer Mixture Observed check_starting_materials 1. Analyze Starting Material Symmetry start->check_starting_materials modify_sm Modify Starting Material (e.g., use β-ketoester) check_starting_materials->modify_sm Unsymmetrical optimize_conditions 2. Optimize Reaction Conditions check_starting_materials->optimize_conditions Symmetrical but still problematic modify_sm->optimize_conditions screen_catalysts Screen Catalysts (Acidic vs. Basic) optimize_conditions->screen_catalysts screen_solvents Screen Solvents & Temperature optimize_conditions->screen_solvents separation 3. Separate Regioisomers screen_catalysts->separation screen_solvents->separation chromatography Column Chromatography separation->chromatography recrystallization Fractional Recrystallization separation->recrystallization characterization 4. Characterize Isomers (NMR, etc.) chromatography->characterization recrystallization->characterization

References

stability testing of 3-methyl-1H-pyrazolo[3,4-b]pyridine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 3-methyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound stability.

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation under acidic conditions. The pyrazolo[3,4-b]pyridine ring system may be susceptible to acid-catalyzed hydrolysis. The pyridine nitrogen can be protonated, activating the ring towards nucleophilic attack by water.1. Verify the pH of the solution. 2. Consider using a less harsh acidic condition (e.g., pH 2 instead of 0.1 M HCl) for initial studies. 3. Analyze for potential hydrolysis products by LC-MS to identify degradation pathways.
Inconsistent results in thermal stability studies. 1. Non-uniform heat distribution in the stability chamber. 2. Interaction with container material at elevated temperatures. 3. Polymorphic transitions of the solid material.1. Ensure the stability chamber is properly calibrated and validated for uniform temperature distribution. 2. Use inert container materials (e.g., borosilicate glass). 3. Characterize the solid-state form of the material before and after thermal stress using techniques like DSC or XRD.
Formation of multiple, unresolved peaks in HPLC analysis after oxidative stress. The molecule may be susceptible to oxidation at multiple sites, including the pyrazole and pyridine rings, as well as the methyl group, leading to a complex mixture of degradation products.1. Optimize the HPLC method to improve the resolution of degradation peaks (e.g., adjust gradient, mobile phase composition, or column chemistry). 2. Employ a milder oxidizing agent (e.g., a lower concentration of H₂O₂) or shorter exposure time to control the extent of degradation. 3. Utilize LC-MS/MS to identify the mass of the individual degradation products to aid in structural elucidation.
Discoloration of the sample upon exposure to light. Photodegradation may be occurring, potentially leading to the formation of colored impurities. Aromatic heterocyclic compounds are often susceptible to photolytic reactions.1. Conduct photostability studies according to ICH Q1B guidelines. 2. Store the substance in light-resistant containers. 3. Analyze the sample by HPLC-UV/Vis to characterize the chromophores of the colored impurities.
Poor mass balance in stability studies. 1. Formation of non-UV active or volatile degradation products not detected by the primary analytical method. 2. Adsorption of the compound or its degradants onto the container surface.1. Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with UV detection. 2. Perform extraction studies on the container to recover any adsorbed material. 3. Check for the possibility of sublimation at elevated temperatures.

Frequently Asked Questions (FAQs)

1. What are the recommended stress conditions for forced degradation studies of this compound?

Forced degradation studies should be conducted to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1] Based on ICH guidelines, the following conditions are recommended as a starting point:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress (Solid): 105°C for 48 hours.

  • Thermal Stress (Solution): 70°C in a suitable solvent for 48 hours.

  • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

2. What are the likely degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively documented in the public domain, based on the chemistry of related heterocyclic compounds, potential degradation pathways may include:

  • Hydrolysis: Cleavage of the pyrazole or pyridine ring under harsh acidic or basic conditions.

  • Oxidation: N-oxidation of the pyridine or pyrazole nitrogen atoms, or oxidation of the methyl group to a carboxylic acid.

  • Photodegradation: Ring opening or rearrangement reactions upon exposure to UV light.

It is crucial to perform LC-MS analysis of stressed samples to identify and characterize the degradation products to confirm these pathways.

3. How should a stability-indicating analytical method be developed for this compound?

A stability-indicating method, typically a reverse-phase HPLC method, should be developed to separate the parent compound from all potential degradation products. The method development process should involve:

  • Screening of different columns (e.g., C18, C8, Phenyl-Hexyl).

  • Optimization of mobile phase composition (e.g., acetonitrile or methanol with a suitable buffer).

  • Adjustment of the gradient elution program to achieve adequate resolution.

  • Validation of the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

4. What are the acceptable limits for degradation products?

The acceptable limits for degradation products depend on the intended use of the compound (e.g., as a drug substance) and are defined by regulatory guidelines such as ICH Q3A/B. The qualification and identification thresholds for impurities are based on the maximum daily dose of the drug.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation progress.

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable solvent and place it in a photostable, transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples and controls in a photostability chamber and expose them to light as per ICH Q1B guidelines.

  • Analysis: At the end of the exposure period, analyze both the exposed samples and the dark controls by a validated stability-indicating HPLC method. Compare the chromatograms to assess the extent of photodegradation.

Data Presentation

The results of the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 1: Summary of Forced Degradation Studies for this compound (Illustrative Data)

Stress ConditionDurationAssay of Active Substance (%)Major Degradation Products (RRT)Mass Balance (%)
0.1 M HCl (60°C)24 h85.20.75, 0.8899.5
0.1 M NaOH (60°C)24 h92.10.6599.8
3% H₂O₂ (RT)24 h88.71.15, 1.2599.6
Thermal (105°C, solid)48 h98.51.08100.1
Photolytic (ICH Q1B)-95.30.9299.7

RRT: Relative Retention Time

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start This compound Solid Solid State Sample Start->Solid Solution Solution Sample Start->Solution Thermal Thermal Solid->Thermal Photo Photolytic Solid->Photo Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Report Stability Report LCMS->Report

Caption: Workflow for forced degradation stability testing.

Hypothetical Degradation Pathway under Oxidative Stress

G cluster_products Potential Oxidation Products Parent This compound OxidizingAgent [O] Parent->OxidizingAgent N_Oxide_Pyridine Pyridine N-Oxide Derivative OxidizingAgent->N_Oxide_Pyridine N_Oxide_Pyrazole Pyrazole N-Oxide Derivative OxidizingAgent->N_Oxide_Pyrazole Carboxylic_Acid Carboxylic Acid Derivative (from methyl group oxidation) OxidizingAgent->Carboxylic_Acid

Caption: Potential oxidative degradation pathways.

References

Technical Support Center: Method Refinement for High-Throughput Screening of Pyrazolo[3,4-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their high-throughput screening (HTS) methods for pyrazolo[3,4-b]pyridine libraries.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the screening of pyrazolo[3,4-b]pyridine libraries in a question-and-answer format.

Question 1: We are observing a low Z'-factor in our biochemical kinase assay. What are the potential causes and how can we troubleshoot this?

Answer: A low Z'-factor (<0.5) indicates poor assay quality, making it difficult to distinguish true hits from background noise.[1] Several factors could be contributing to this issue when screening pyrazolo[3,4-b]pyridine libraries:

  • Suboptimal Reagent Concentrations: Ensure that the concentrations of your kinase, substrate, and ATP are optimized. For kinase assays, it is often recommended to use an ATP concentration at or near the Michaelis constant (Km) to facilitate the identification of competitive inhibitors.[2]

  • Reagent Instability: Prepare fresh reagents for each experiment and monitor their stability throughout the screening run. Gradual degradation of reagents can lead to assay drift.

  • Compound Interference: Pyrazolo[3,4-b]pyridine scaffolds, being heterocyclic aromatic compounds, have the potential to interfere with certain assay technologies.

    • Autofluorescence: Test for compound autofluorescence by incubating the compounds with the detection reagents in the absence of the enzyme. If autofluorescence is detected, consider using a different detection method (e.g., luminescence-based instead of fluorescence-based).

    • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. To mitigate this, consider adding a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to your assay buffer. You can also re-test initial hits at lower concentrations.

  • Inadequate Incubation Times: Optimize the incubation times for both the compound-enzyme pre-incubation and the kinase reaction itself to ensure the reaction has reached a steady state.

Question 2: Our cell-based assay is showing high variability between replicate wells. What steps can we take to improve reproducibility?

Answer: High variability in cell-based assays can obscure real hits. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Automated cell dispensers can improve consistency over manual plating. Also, optimize the cell density per well to ensure the cells are in a healthy growth phase during the experiment.[3]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To minimize edge effects, consider not using the outermost wells for experimental samples and instead filling them with sterile media or PBS.

  • Compound Precipitation: Pyrazolo[3,4-b]pyridine derivatives may have limited solubility in aqueous media. Visually inspect the plates for any signs of compound precipitation after addition. If precipitation is observed, you may need to reduce the final screening concentration or use a different solvent system, ensuring the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells.

  • Incomplete Cell Lysis (for lytic assays): If your assay requires cell lysis (e.g., some luciferase reporter assays), ensure the lysis buffer and incubation time are sufficient to completely lyse all cells in the well.

Question 3: We have a high number of initial hits from our primary screen. How can we efficiently triage these to eliminate false positives?

Answer: A high hit rate can be exciting, but it often includes a significant number of false positives. A systematic hit validation workflow is crucial.

  • Hit Confirmation: Re-test the initial hits in the primary assay, preferably using freshly prepared compound solutions, to confirm their activity.

  • Orthogonal Assays: Employ an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[4] For example, if your primary screen was a fluorescence polarization-based kinase assay, a secondary screen could utilize a luminescence-based assay that measures ADP production. This helps to eliminate compounds that interfere with the primary assay's detection method.

  • Counter-Screens: For target-based screens, perform a counter-screen using a similar assay setup but lacking the specific biological target. This will help identify compounds that interfere with other components of the assay.

  • Dose-Response Curves: Generate 8- to 10-point dose-response curves for the confirmed hits to determine their potency (e.g., IC50 or EC50) and to assess the quality of the inhibition curve. Poorly behaved curves may indicate non-specific activity.

  • Structural Filtering: Analyze the chemical structures of your hits. Some chemical motifs are known to be "frequent hitters" or pan-assay interference compounds (PAINS) that show activity in numerous assays through non-specific mechanisms. Computational filters can be used to flag these problematic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key quality control metrics we should use for our HTS assay?

A1: The two most important quality control metrics for HTS assays are the Z'-factor and the Signal-to-Background (S/B) ratio.[5]

  • Z'-factor: This metric reflects the separation between the positive and negative controls in your assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5]

  • Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio is generally desirable, as it indicates a larger dynamic range for your assay.

These metrics should be calculated for each plate in your screen to monitor the assay's performance over time.

Q2: At what concentration should we screen our pyrazolo[3,4-b]pyridine library?

A2: A common starting concentration for single-point screening of small molecule libraries is 10 µM. However, the optimal concentration can depend on the specific assay and the expected potency of the compounds. If solubility is a concern for your library, you may need to screen at a lower concentration (e.g., 1-5 µM). For libraries with known potent compounds, a lower screening concentration might also be appropriate to reduce the number of false positives.

Q3: How can we identify the specific molecular target of a hit compound identified from a phenotypic screen?

A3: Identifying the molecular target of a hit from a phenotypic screen is a complex but crucial step. Common approaches include:

  • Affinity Chromatography: Immobilize the hit compound on a solid support and use it to "pull down" its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding across the entire proteome.

  • Computational Target Prediction: Use computational algorithms that predict potential targets based on the chemical structure of the hit compound.

  • Genetic Approaches: Techniques like shRNA or CRISPR/Cas9 screening can be used to identify genes whose knockdown or knockout phenocopies the effect of the compound, suggesting the gene product might be the target.

Data Presentation

The following tables provide representative quantitative data from HTS campaigns targeting various kinases with pyrazolo[3,4-b]pyridine derivatives and key assay quality control metrics.

Table 1: Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
15y TBK1Z'-LYTE (FRET)0.2[6]
BX795 TBK1Biochemical7.1[6]
MRT67307 TBK1Biochemical28.7[6]
17 PIM-1Biochemical43[7]
19 PIM-1Biochemical26[7]
C03 TRKABiochemical56

Table 2: Key HTS Quality Control Metrics

MetricFormulaDesired ValueDescription
Z'-Factor 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg|0.5 to 1.0A measure of the statistical separation between positive and negative controls.[1][5]
Signal-to-Background (S/B) Meanpos / Meanneg>10 (assay dependent)The dynamic range of the assay.

Experimental Protocols

1. Biochemical Kinase Inhibition Assay (TR-FRET based)

This protocol is adapted for screening pyrazolo[3,4-b]pyridine libraries against a target kinase, such as TBK1.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[2]

    • Enzyme Solution: Dilute the target kinase to its optimal concentration in the assay buffer.

    • Substrate/ATP Solution: Prepare a solution containing the biotinylated peptide substrate and ATP (at Km concentration) in the assay buffer.

    • Detection Reagents: Prepare solutions of Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.

  • Assay Procedure (384-well plate format):

    • Using an acoustic dispenser, transfer 50 nL of each library compound (typically in DMSO) to the wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO) controls.

    • Add 5 µL of the enzyme solution to all wells using an automated liquid handler.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.

    • Incubate the plate for 60-90 minutes at room temperature.

    • Stop the reaction by adding 5 µL of EDTA solution.

    • Add 5 µL of the detection reagent mixture to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Normalize the data to the plate controls (% inhibition).

    • Identify hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

2. Cell-Based Proliferation Assay (SRB Assay)

This protocol is suitable for assessing the anti-proliferative effects of pyrazolo[3,4-b]pyridine compounds on cancer cell lines.[6]

  • Reagent Preparation:

    • Trichloroacetic Acid (TCA): 10% (w/v) in water.

    • Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% acetic acid.

    • Tris-base solution: 10 mM, pH 10.5.

  • Assay Procedure (96-well plate format):

    • Seed cells in 96-well plates at an optimal density (e.g., 2,000-5,000 cells/well) and incubate overnight.

    • Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine compounds. Include a DMSO-only control.

    • Incubate the plates for 72 hours.

    • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells by adding 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye by adding 200 µL of 10 mM Tris-base solution to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by pyrazolo[3,4-b]pyridine derivatives and a general workflow for high-throughput screening.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Triage & Confirmation AssayDev Assay Development (96-well format) Miniaturization Miniaturization (384-well format) AssayDev->Miniaturization PrimaryHTS Primary HTS (Single Concentration) Optimization Optimization (Z' > 0.5) Miniaturization->Optimization Optimization->PrimaryHTS HitConfirmation Hit Confirmation PrimaryHTS->HitConfirmation DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse OrthogonalAssay Orthogonal Assay DoseResponse->OrthogonalAssay SAR SAR Analysis OrthogonalAssay->SAR

Caption: A generalized workflow for high-throughput screening of small molecule libraries.

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors Viral/Bacterial PAMPs TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Dimerization & Translocation IFN_Gene Interferon Gene Expression Nucleus->IFN_Gene Transcription Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_pyridine->TBK1

Caption: Inhibition of the TBK1 signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

References

Validation & Comparative

Unveiling the Potential of 3-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. A promising scaffold that has emerged in this pursuit is 3-methyl-1H-pyrazolo[3,4-b]pyridine. This report provides a comprehensive comparison of the efficacy of novel derivatives of this scaffold against established kinase inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

Derivatives of the this compound core have demonstrated significant inhibitory activity against a range of clinically relevant kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs). This report benchmarks their performance against well-known inhibitors currently in clinical use or advanced development.

Efficacy Comparison of Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound derivatives and known kinase inhibitors against their respective target kinases. Lower IC50 values indicate greater potency.

Table 1: Comparison of ALK Inhibitors

CompoundTarget KinaseIC50 (nM)
This compound Derivative (10g) ALK (L1196M mutant)<0.5
CrizotinibALK20-50
CeritinibALK0.15
AlectinibALK1.9

Table 2: Comparison of FGFR Inhibitors

CompoundTarget KinaseIC50 (nM)
This compound Derivative (4a) FGFR10.3
AZD4547FGFR10.2
FGFR22.5
FGFR31.8

Table 3: Comparison of TBK1 Inhibitors

CompoundTarget KinaseIC50 (nM)
This compound Derivative (15y) TBK10.2
BX795TBK16
MRT67307TBK119

Table 4: Comparison of TRK Inhibitors

CompoundTarget KinaseIC50 (nM)
This compound Derivative (C10) TRKA26
LarotrectinibTRKA/B/C5-11
EntrectinibTRKA1
TRKB3
TRKC5

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a representative kinase signaling pathway and a typical workflow for an in vitro kinase inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, FGFR, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Kinase Inhibitor (this compound derivative) Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis Compound 1. Prepare serial dilutions of This compound derivative and known inhibitors Mix 4. Mix kinase and inhibitor in microplate wells Compound->Mix Enzyme 2. Prepare kinase solution (e.g., ALK, FGFR, TBK1, TRK) Enzyme->Mix Substrate 3. Prepare substrate and ATP solution Start 6. Initiate reaction by adding substrate/ATP mixture Substrate->Start Incubate1 5. Pre-incubate to allow inhibitor binding Mix->Incubate1 Incubate1->Start Incubate2 7. Incubate at room temperature to allow phosphorylation Start->Incubate2 Stop 8. Stop reaction (e.g., with EDTA) Incubate2->Stop Detect 9. Detect phosphorylated substrate (e.g., Radiometric, HTRF, LanthaScreen) Stop->Detect Analyze 10. Analyze data to determine IC50 values Detect->Analyze

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

The following are detailed methodologies for key experimental assays cited in the comparison.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds is typically determined using an in vitro kinase assay, such as a radiometric assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., HTRF or LanthaScreen).

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., ALK, FGFR1, TBK1, TRKA)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP for radiometric assays

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a detergent)

  • Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., phosphospecific antibody conjugated to a fluorophore for FRET assays, or filter mats for radiometric assays)

2. Assay Procedure:

  • Serial dilutions of the test compounds are prepared in DMSO and then diluted in assay buffer.

  • The kinase and the test compound are pre-incubated in the microplate wells for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. For radiometric assays, [γ-³²P]ATP is included.

  • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature or 30°C.

  • The reaction is terminated by the addition of a stop solution, which typically contains EDTA to chelate Mg²⁺ ions.

3. Detection and Data Analysis:

  • Radiometric Assay: The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. Unreacted [γ-³²P]ATP is washed away. The radioactivity on the filter is then measured using a scintillation counter.

  • HTRF/LanthaScreen (TR-FRET) Assay: Detection reagents, including a europium- or terbium-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-conjugated acceptor fluorophore (if a biotinylated substrate is used), are added. After an incubation period, the FRET signal is measured using a plate reader. The signal is inversely proportional to the kinase activity.

The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

This comparative guide underscores the significant potential of this compound derivatives as a versatile scaffold for the development of potent and selective kinase inhibitors. The exceptional potency demonstrated by certain derivatives against key oncogenic kinases warrants further investigation and positions this chemical class as a promising avenue for the discovery of next-generation cancer therapeutics.

Validating Cellular Target Engagement of 3-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and immunology.[1][2][3][4] Establishing that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. This guide provides a comparative overview of methodologies and data for validating the cellular target engagement of various this compound-based compounds.

Quantitative Comparison of Target Engagement

The following tables summarize the in vitro potency of exemplary this compound derivatives against their respective kinase targets. This data provides a baseline for comparing the intrinsic activity of these compounds, which is a prerequisite for meaningful cellular target engagement studies.

Table 1: Potency of Pyrazolo[3,4-b]pyridine Derivatives Against Various Kinase Targets

Compound ClassTarget KinaseIC50 (nM)Cell Line(s) for Proliferation AssaysReference
Mps1 Inhibitor (e.g., Compound 31)Mps12.596MDA-MB-468, MV4-11[1]
FGFR Inhibitor (e.g., Compound 7n)FGFR1Not specifiedH1581[2]
ALK Inhibitor (e.g., Compound 10g)ALK (L1196M mutant)<0.5H2228, ALK-L1196M-Ba/F3[3][5]
TBK1 Inhibitor (e.g., Compound 15y)TBK10.2A172, U87MG, A375, A2058, Panc0504[4]

Table 2: Kinome Selectivity Profile of a Representative Pyrazolo[3,4-b]pyridine Derivative (Compound 15y)

This table illustrates the selectivity of a potent TBK1 inhibitor against a panel of other kinases, a crucial aspect of target engagement validation to rule out off-target effects.

KinaseInhibition at 1 µM (%)Assay PlatformReference
TBK1>99Z'-LYTE / Adapta[4]
IKKεHighNot specified[4]
IKKαLowNot specified[4]
IKKβLowNot specified[4]
Other 27 kinasesVariedZ'-LYTE / Adapta / LanthaScreen[4]

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its target in a cellular context requires specialized assays. Below are methodologies commonly employed for this compound derivatives.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for confirming drug-target interaction in a cellular environment.[6][7][8] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with the test compound (e.g., a pyrazolo[3,4-b]pyridine derivative) or a vehicle control (e.g., DMSO).

  • Heating: Heat the treated samples across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature point. This can be done by:

    • Western Blotting (CETSA Classic): For analysis of a single protein target.[6]

    • High-Throughput Formats (CETSA HT): Using antibody-based detection methods for screening larger compound libraries.[9]

    • Mass Spectrometry (CETSA MS/TPP): For proteome-wide analysis of on- and off-target effects.[6][8]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

Kinase Activity Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of its target kinase.

Methodology (Example: Z'-LYTE™ Assay):

  • Assay Setup: Combine the recombinant kinase, a fluorescently labeled peptide substrate, and ATP in a microplate well.

  • Compound Addition: Add the pyrazolo[3,4-b]pyridine inhibitor at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Development: Add a development reagent containing a protease that specifically cleaves the non-phosphorylated peptide.

  • Detection: Measure the fluorescence resonance energy transfer (FRET) signal. Inhibition of kinase activity results in more non-phosphorylated substrate, which is cleaved by the protease, disrupting FRET.

  • IC50 Determination: Plot the inhibition data against the compound concentration to calculate the IC50 value.

Immunoblotting for Downstream Signaling

This method provides indirect evidence of target engagement by assessing the phosphorylation status of downstream substrates of the target kinase.

Methodology:

  • Cell Treatment: Treat cells with the pyrazolo[3,4-b]pyridine inhibitor for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate and for the total amount of that substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the phosphorylated substrate in compound-treated cells indicates inhibition of the upstream target kinase.

Visualizing Workflows and Pathways

Signaling Pathway

The diagram below illustrates a simplified signaling pathway for TANK-Binding Kinase 1 (TBK1), a target for some this compound derivatives.[4] Inhibition of TBK1 by these compounds blocks the downstream activation of interferon regulatory factors (IRFs) and subsequent gene transcription.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Module cluster_downstream Downstream Effectors cluster_inhibitor Pharmacological Intervention PRR Pattern Recognition Receptors (e.g., RIG-I) TBK1 TBK1 PRR->TBK1 activates IRF3 IRF3 / IRF7 TBK1->IRF3 phosphorylates IKKe IKKε IRF3_P Phospho-IRF3/7 (Active Dimer) IRF3->IRF3_P dimerization IFN Type I Interferon Gene Transcription IRF3_P->IFN translocates to nucleus and activates PyrazoloPyridine This compound Derivative PyrazoloPyridine->TBK1 inhibits

Caption: Simplified TBK1 signaling pathway and its inhibition.

Experimental Workflow

The following diagram outlines the general workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).

CETSA_Workflow A 1. Cell Culture or Lysate Preparation B 2. Compound Treatment (Vehicle vs. Pyrazolo[3,4-b]pyridine) A->B C 3. Thermal Challenge (Apply Temperature Gradient) B->C D 4. Lysis & Centrifugation (Separate Soluble vs. Aggregated Protein) C->D E 5. Protein Quantification (e.g., Western Blot, MS) D->E F 6. Data Analysis (Generate & Compare Melt Curves) E->F G Result: Thermal Shift? (Yes = Target Engagement) F->G

Caption: General experimental workflow for CETSA.

References

structure-activity relationship (SAR) studies of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives that have been investigated as potent kinase inhibitors. The structure-activity relationship (SAR) of these compounds is explored, with a focus on their inhibitory activities against key cancer-associated kinases: Tropomyosin Receptor Kinase A (TRKA), Anaplastic Lymphoma Kinase (ALK), and Monopolar Spindle 1 (Mps1). The data presented is compiled from various studies to aid in the rational design of next-generation inhibitors.

Structure-Activity Relationship (SAR) Overview

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor design. The pyrazole moiety often acts as a hydrogen bond donor, interacting with the hinge region of the kinase, while the pyridine ring can form π-π stacking interactions. Substitutions at various positions on this scaffold significantly influence potency and selectivity. For the this compound series, modifications at the N1, C4, C5, and C6 positions have been extensively explored to optimize their inhibitory profiles.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50) of various this compound derivatives against TRKA, ALK, and Mps1 kinases.

Table 1: Inhibitory Activity of this compound Derivatives against TRKA Kinase
CompoundR1R2R3IC50 (nM)Reference
C03 HH2-fluorophenyl56[1]
C09 HH3-fluorophenyl57
C10 HH4-fluorophenyl26
A01 HHPhenyl293[1]

This table presents a selection of compounds to highlight key SAR trends. For a comprehensive list, please refer to the cited literature.

Key SAR Insights for TRKA Inhibitors:

  • The introduction of a fluorine atom on the phenyl ring at the C6 position generally enhances inhibitory activity compared to an unsubstituted phenyl ring.[1]

  • The position of the fluorine substituent on the phenyl ring influences potency, with the para position (C10) showing the highest activity in this series.

Table 2: Inhibitory Activity of this compound Derivatives against ALK and ALK-L1196M Mutant
CompoundR1R2ALK IC50 (nM)ALK-L1196M IC50 (nM)Reference
10a 4-cyanophenylH453>10000[2]
10g 4-(piperidin-4-yl)phenylH<0.5<0.5[2]
Crizotinib --24155[2]

This table showcases derivatives designed to overcome the crizotinib-resistant L1196M gatekeeper mutation.

Key SAR Insights for ALK Inhibitors:

  • The nature of the substituent at the C3 position is critical for potent inhibition of both wild-type and mutant ALK.

  • Compound 10g , with a 4-(piperidin-4-yl)phenyl group, demonstrates exceptional potency against both wild-type ALK and the L1196M mutant, highlighting a successful strategy to overcome resistance.[2]

Table 3: Inhibitory Activity of this compound Derivatives against Mps1 Kinase
CompoundR1R2Mps1 IC50 (nM)Reference
31 HComplex Side Chain2.596[3]

Compound 31 represents a highly potent derivative from a focused library targeting Mps1.

Key SAR Insights for Mps1 Inhibitors:

  • Extensive optimization of the side chain at the C6 position led to the discovery of highly potent inhibitors like compound 31 .[3] The intricate interactions of this side chain with the kinase active site are crucial for its high affinity.

Experimental Protocols

Detailed methodologies for the key kinase assays are provided below.

TRKA Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.

  • Reagent Preparation :

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[4][5]

    • Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution of TRKA enzyme in kinase buffer.

    • Prepare a substrate solution (e.g., Poly (Glu4,Tyr1)) and ATP in kinase buffer.[6]

  • Kinase Reaction :

    • In a 384-well plate, add 1 µl of the test compound or DMSO control.

    • Add 2 µl of the TRKA enzyme solution.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[5]

  • Signal Detection :

    • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[4][5]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4][5]

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

ALK (L1196M) Kinase Assay (LanthaScreen™ Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures kinase activity.

  • Reagent Preparation :

    • Prepare serial dilutions of test compounds.

    • Prepare a solution of ALK (L1196M) kinase and a suitable fluorescently labeled substrate in kinase reaction buffer.

    • Prepare an ATP solution in kinase reaction buffer.

  • Kinase Reaction :

    • Add the test compound to the wells of an assay plate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction for a specified time (e.g., 1 hour) at room temperature.[7]

  • Signal Detection :

    • Stop the reaction by adding an EDTA solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Allow the antibody to bind to the phosphorylated substrate.

    • Read the TR-FRET signal on a plate reader.

  • Data Analysis :

    • The TR-FRET ratio is calculated from the emission signals.

    • IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.

Mps1 Kinase Assay

A representative protocol for an in vitro Mps1 kinase assay is described below.

  • Reagent Preparation :

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 5x Kinase Buffer 1 with DTT).[8][9]

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a Master Mix containing kinase buffer, Myelin Basic Protein (MBP) substrate, and ATP.[8][10]

  • Assay Procedure :

    • Add the Master Mix to all wells of a 96-well plate.

    • Add the test inhibitor or control solution to the appropriate wells.

    • Initiate the reaction by adding diluted Mps1 enzyme to the wells.

    • Incubate the plate at 30°C for 45 minutes.[8][10]

  • Detection :

    • Stop the reaction and detect kinase activity using a suitable detection reagent, such as ADP-Glo™, which measures ADP production.[10]

    • Follow the detection reagent manufacturer's protocol for incubation times and signal reading.

  • Data Analysis :

    • Subtract the blank reading from all other readings.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

TRK Signaling Pathway

The Tropomyosin Receptor Kinase (TRK) signaling pathway plays a crucial role in cell survival and proliferation. The diagram below illustrates a simplified overview of this pathway and the point of inhibition by this compound derivatives.

TRK_Signaling_Pathway Ligand Neurotrophin (e.g., NGF) TRKA TRKA Receptor Ligand->TRKA RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K PLCG PLCγ TRKA->PLCG Inhibitor This compound Derivative Inhibitor->TRKA RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival AKT AKT PI3K->AKT AKT->Cell_Survival PLCG->Cell_Survival

Caption: Simplified TRK signaling pathway and inhibition point.

General Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors, from initial biochemical assays to cellular evaluation.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™, TR-FRET) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Design Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Western Blot) Lead_Optimization->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies Cell_Based_Assay->In_Vivo_Studies End End: Candidate Drug In_Vivo_Studies->End

Caption: General workflow for kinase inhibitor screening.

References

A Comparative Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Heterocyclic Scaffolds

The pyrazolopyridine core represents a versatile and highly sought-after scaffold in medicinal chemistry, bearing a structural resemblance to the purine nucleobases. This similarity has made it a cornerstone in the design of a multitude of therapeutic agents, particularly kinase inhibitors. Among the five possible pyrazolopyridine isomers, pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine have emerged as prominent frameworks in the development of novel drugs. This guide provides a comprehensive comparative analysis of these two scaffolds, presenting their synthesis, biological activities, and physicochemical properties, supported by experimental data to aid researchers in scaffold selection and drug design.

At a Glance: Key Differences

FeaturePyrazolo[3,4-b]pyridinePyrazolo[4,3-b]pyridine
Nitrogen Arrangement Adjacent nitrogen atoms in the pyrazole ring are oriented towards the pyridine nitrogen.Adjacent nitrogen atoms in the pyrazole ring are oriented away from the pyridine nitrogen.
Research Focus Extensively studied, particularly as kinase inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]Less explored, but gaining interest as a scaffold for kinase inhibitors and other therapeutic targets.
Synthetic Accessibility Well-established and diverse synthetic routes are available.[12][19]Synthetic routes are established but less varied compared to its isomer.
Biological Activity Profile Broad spectrum of activities including anticancer, anti-inflammatory, antiviral, and CNS effects.[5][6][9][18]Primarily investigated for anticancer applications, particularly as kinase inhibitors.

Synthesis and Chemical Reactivity

The synthetic accessibility of a scaffold is a critical factor in drug development. Both pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine can be synthesized through several routes, typically involving the construction of one ring onto the other pre-formed ring.

Pyrazolo[3,4-b]pyridine Synthesis

The synthesis of the pyrazolo[3,4-b]pyridine core is well-documented, with two primary strategies:

  • Formation of the pyridine ring onto a pre-existing pyrazole: This is the most common approach and often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[12]

  • Formation of the pyrazole ring onto a pre-existing pyridine: This strategy is also utilized, providing an alternative route to the scaffold.[12]

A general representation of a common synthetic route is depicted below:

aminopyrazole 5-Aminopyrazole intermediate Condensation Intermediate aminopyrazole->intermediate Reaction dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate pyrazolopyridine Pyrazolo[3,4-b]pyridine intermediate->pyrazolopyridine Cyclization

General synthetic scheme for Pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [19]

To a solution of an α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added. The mixture is then vigorously stirred at 95 °C for 16 hours. After completion, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The two phases are separated, and the aqueous phase is washed twice with CHCl₃. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Pyrazolo[4,3-b]pyridine Synthesis

The synthesis of pyrazolo[4,3-b]pyridines is also achievable through various methods, often starting from substituted pyridines. A notable method involves the reaction of 2-chloro-3-nitropyridines with hydrazines.

chloropyridine 2-Chloro-3-nitropyridine intermediate Hydrazinylpyridine Intermediate chloropyridine->intermediate Nucleophilic Substitution hydrazine Hydrazine Derivative hydrazine->intermediate pyrazolopyridine Pyrazolo[4,3-b]pyridine intermediate->pyrazolopyridine Intramolecular Cyclization

General synthetic route to Pyrazolo[4,3-b]pyridines.

Comparative Biological Activity

Both scaffolds have been extensively explored as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and other diseases.

Pyrazolo[3,4-b]pyridine as a Kinase Inhibitor

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen atoms of the pyrazole ring and the adjacent pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP. This has led to the development of potent inhibitors for a wide range of kinases.

Table 1: Selected Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors and their Biological Activity

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, µM)Reference
Compound C03TRKA560.304 (Km-12 cells)[1][4]
Compound 8hDYRK1B31.6 (HCT116 cells)[2]
Not SpecifiedCDK1/CDK2Potent (qualitative)Cytotoxic[3]
Compound 10gALK-L1196M<0.5-[13]
Compound 15yTBK10.2-[10]
Compound 31Mps12.596-[15]
Not SpecifiedFGFRPotent (qualitative)-[17]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

The inhibitory activity of the compounds against a specific kinase is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay. Briefly, the kinase, a substrate (often a peptide), and ATP are incubated in a buffer solution. The test compound at various concentrations is added to the reaction mixture. The reaction is allowed to proceed for a defined period at a specific temperature and then stopped. The amount of phosphorylated substrate is quantified, and the IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Pyrazolo[4,3-b]pyridine as a Kinase Inhibitor

While less explored than its [3,4-b] isomer, the pyrazolo[4,3-b]pyridine scaffold has also demonstrated significant potential as a kinase inhibitor. The different orientation of the pyrazole ring relative to the pyridine nitrogen offers an alternative geometry for interacting with the kinase active site, which can be exploited to achieve selectivity for different kinases.

Table 2: Selected Pyrazolo[4,3-b]pyridine-based Kinase Inhibitors and their Biological Activity

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, µM)Reference
Glumetinibc-Met--[20]
Not SpecifiedCDK8--[20]
VU0418506mGluR5 PAM--[20]

Structure-Activity Relationship (SAR) Insights

The arrangement of nitrogen atoms in the pyrazolopyridine core significantly influences the binding mode and selectivity of the inhibitors.

cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[4,3-b]pyridine p34b Scaffold h_bond1 H-bond donor/acceptor p34b->h_bond1 Hinge Binding substituents1 Substituents at C3, C4, C5, C6, N1 p34b->substituents1 Modulate Potency, Selectivity, PK p43b Scaffold h_bond2 Altered H-bond vector p43b->h_bond2 Hinge Binding substituents2 Substituents at C3, C5, C7, N1 p43b->substituents2 Modulate Potency, Selectivity, PK

Comparative SAR considerations for the two scaffolds.

For pyrazolo[3,4-b]pyridines, the N1-H of the pyrazole ring often acts as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor with the hinge region of the kinase.[7][17] The substituents at various positions on the scaffold are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1][2][13][14][15]

In the case of pyrazolo[4,3-b]pyridines, the altered vector of the hydrogen bond donors and acceptors in the pyrazole ring can lead to different binding orientations and interactions with the kinase active site. This can be advantageous in targeting kinases that are not effectively inhibited by the [3,4-b] isomer or for achieving a desired selectivity profile. One study noted that bioisosteric replacement of a pyrrolopyridine with a pyrazolo[4,3-b]pyridine moiety was employed to improve the metabolic profile of a scaffold.[7]

Physicochemical Properties

The physicochemical properties of a scaffold are critical for its drug-likeness and overall developability. While a direct comparative study of the physicochemical properties of the two isomers was not found, some general observations can be made.

Table 3: Predicted Physicochemical Properties of the Parent Scaffolds

PropertyPyrazolo[3,4-b]pyridinePyrazolo[4,3-b]pyridine
Molecular FormulaC₆H₅N₃C₆H₅N₃
Molecular Weight119.12 g/mol [21]119.12 g/mol
XLogP30.8[21]Not available
Hydrogen Bond Donors1[21]1
Hydrogen Bond Acceptors3[21]3
Rotatable Bond Count0[21]0

The similar molecular formula and weight suggest that the basic physicochemical properties of the parent scaffolds are comparable. However, the different arrangement of nitrogen atoms can influence properties such as dipole moment, solubility, and crystal packing, which can have a significant impact on the properties of substituted derivatives. For instance, a study on pyrazolo[3,4-b]pyridines highlighted their potential for high gastrointestinal absorption.[22]

Signaling Pathway Context

The kinase inhibitors developed from these scaffolds often target key components of oncogenic signaling pathways. For example, inhibitors of kinases like TRK, ALK, and FGFR are designed to block aberrant signaling that drives tumor growth and proliferation.

ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., TRK, ALK, FGFR) ligand->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Activation inhibitor Pyrazolopyridine Inhibitor inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Simplified signaling pathway targeted by pyrazolopyridine kinase inhibitors.

Conclusion and Future Directions

Both pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine are privileged scaffolds in drug discovery, each with its own set of advantages.

The pyrazolo[3,4-b]pyridine scaffold is a well-trodden path, with a vast amount of literature and a proven track record in the development of potent kinase inhibitors. Its synthetic accessibility and favorable geometry for hinge binding make it a reliable choice for many kinase targets.

The pyrazolo[4,3-b]pyridine scaffold, while less explored, represents an exciting opportunity for innovation. Its distinct electronic and steric properties, arising from the different nitrogen arrangement, can be leveraged to design inhibitors with novel selectivity profiles and improved pharmacokinetic properties. The current research landscape suggests that interest in this isomer is growing, and it holds the potential to yield a new generation of therapeutic agents.

For drug development professionals, the choice between these two scaffolds will depend on the specific target, the desired selectivity profile, and the synthetic strategy. While the pyrazolo[3,4-b]pyridine scaffold offers a lower-risk, data-rich starting point, the pyrazolo[4,3-b]pyridine scaffold presents an opportunity for novelty and the potential to overcome challenges associated with existing inhibitor classes. Further direct comparative studies of these two isomers are warranted to fully elucidate their relative merits and guide future drug design efforts.

References

Comparative Guide to the Mechanism of Action of 3-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Extensive research has highlighted its potential as a potent inhibitor of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. This guide provides a comparative analysis of this compound derivatives that have been investigated as inhibitors of key oncogenic kinases: Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinase (TRK).

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDKinase TargetIC50 (nM)Cell LineReference
Compound 1 ALK (wild-type)453N/A (Biochemical Assay)[1]
Compound 2 ALK (L1196M mutant)<0.5N/A (Biochemical Assay)[1]
Compound 3 TBK18.5N/A (Biochemical Assay)[2]
Compound 4 TRKA56N/A (Biochemical Assay)[3][4]

Table 1: Kinase Inhibitory Potency of this compound Derivatives. This table presents the IC50 values of representative compounds against their target kinases, demonstrating the high potency of this scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key kinase inhibition assays cited in this guide.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation : A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to the desired concentrations. The target kinase, a suitable substrate (peptide or protein), and ATP are prepared in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[5][6]

  • Kinase Reaction : The kinase, substrate, and test compound are combined in a microplate well. The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).[5][6]

  • Detection : The amount of phosphorylated substrate or the amount of ADP produced is measured. Several detection methods can be employed:

    • Radiometric Assay : Utilizes radiolabeled ATP (γ-³²P-ATP), and the incorporation of the radioactive phosphate into the substrate is quantified.[1]

    • Luminescence-Based Assay (e.g., ADP-Glo™) : Measures the amount of ADP produced in the kinase reaction. The remaining ATP is first depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction. The luminescent signal is proportional to the kinase activity.[5][6][7][8]

    • Fluorescence Resonance Energy Transfer (FRET) : A FRET-based assay can be used to measure the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase. Test compounds that bind to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.[9][10]

  • Data Analysis : The results are typically expressed as the percentage of kinase activity relative to a control (e.g., DMSO vehicle). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays for Anticancer Activity

To assess the effect of these compounds on cancer cells, in vitro cell proliferation or viability assays are commonly used.

  • Cell Culture : Human cancer cell lines relevant to the kinase target (e.g., lung cancer cells for ALK inhibitors, melanoma or glioblastoma cells for TBK1 inhibitors) are cultured under standard conditions.

  • Compound Treatment : Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability/Proliferation Measurement : Cell viability or proliferation is assessed using methods such as:

    • MTT Assay : Measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Resazurin Assay : A redox indicator that changes color in response to cellular metabolic activity.[11]

    • CellTiter-Glo® Luminescent Cell Viability Assay : Measures the amount of ATP present, which indicates the number of metabolically active cells.[11]

  • Data Analysis : The percentage of cell viability is calculated relative to control-treated cells. The IC50 or GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from dose-response curves.[12]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the this compound derivatives discussed in this guide.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 Pyrazolopyridine This compound (ALK Inhibitor) Pyrazolopyridine->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: ALK Signaling Pathway and Inhibition.

TBK1_Signaling_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs_DAMPs PAMPs / DAMPs (e.g., viral DNA/RNA) Sensors Cytosolic Sensors (e.g., cGAS, RIG-I) PAMPs_DAMPs->Sensors Detection STING STING Sensors->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation Pyrazolopyridine This compound (TBK1 Inhibitor) Pyrazolopyridine->TBK1 Inhibition Gene_Expression Type I Interferon & Inflammatory Gene Expression IRF3->Gene_Expression Nuclear Translocation NFkB->Gene_Expression Nuclear Translocation

Caption: TBK1 Signaling Pathway and Inhibition.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor Tyrosine Kinase Neurotrophin->TRK Binding & Dimerization RAS_MAPK RAS-MAPK Pathway TRK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg Pyrazolopyridine This compound (TRK Inhibitor) Pyrazolopyridine->TRK Inhibition Cell_Functions Neuronal Survival, Differentiation & Proliferation RAS_MAPK->Cell_Functions PI3K_AKT->Cell_Functions PLCg->Cell_Functions

Caption: TRK Signaling Pathway and Inhibition.

References

Cross-Reactivity Profiling of a 3-Methyl-1H-pyrazolo[3,4-b]pyridine Based Mps1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of a potent 3-methyl-1H-pyrazolo[3,4-b]pyridine-based inhibitor of Monopolar spindle 1 (Mps1) kinase, referred to as Compound 31. The data presented herein is based on findings from a study by Ai et al. (2023), which highlights the inhibitor's activity and selectivity.

Overview of Compound 31

Compound 31 is a novel derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold, identified as a highly potent inhibitor of Mps1 kinase with an IC50 value of 2.596 nM. Mps1 is a key regulator of the spindle assembly checkpoint, a critical cellular process that ensures proper chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.

Cross-Reactivity Assessment

To evaluate the selectivity of Compound 31, its inhibitory activity was profiled against a comprehensive panel of 606 wild-type kinases at a concentration of 1 µM. While the complete quantitative data from the kinome scan is not publicly available, the study by Ai et al. (2023) reports that Compound 31 "displayed reasonable kinome selectivity". This indicates a favorable profile with limited off-target activity at the tested concentration. For the purpose of this guide, a hypothetical, yet representative, subset of this data is presented to illustrate how such a cross-reactivity profile would be analyzed.

Table 1: Illustrative Cross-Reactivity Profile of Compound 31

Kinase TargetFamily% Inhibition at 1 µMIC50 (nM)Notes
Mps1 TTK >99% 2.596 Primary Target
Aurora AAurora<10%>10,000High selectivity over a key mitotic kinase.
Aurora BAurora<15%>10,000High selectivity over another key mitotic kinase.
CDK1/CycBCMGC<5%>10,000Minimal activity against a core cell cycle kinase.
CDK2/CycACMGC<10%>10,000Good selectivity against another CDK family member.
PLK1PLK<20%>5,000Moderate selectivity.
VEGFR2TK<5%>10,000High selectivity against a common off-target.
EGFRTK<2%>10,000Excellent selectivity.
SRCTK<8%>10,000High selectivity.
p38αCMGC<12%>10,000Good selectivity.

Note: The data in this table, with the exception of the Mps1 IC50, is illustrative and intended to represent a favorable selectivity profile for a kinase inhibitor.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Mps1)

The half-maximal inhibitory concentration (IC50) of Compound 31 against Mps1 was determined using a biochemical assay. Recombinant human Mps1 kinase was incubated with the substrate, ATP, and varying concentrations of the inhibitor. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based or fluorescence-based method. The IC50 value was then calculated from the dose-response curve.

KINOMEscan™ Cross-Reactivity Profiling

The cross-reactivity of Compound 31 was assessed using a competitive binding assay, such as the KINOMEscan™ platform (DiscoverX).

Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of kinases. The amount of kinase that remains bound to the immobilized ligand is detected, typically by quantitative PCR of a DNA tag fused to the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The test compound (Compound 31) is incubated with the kinase and the immobilized ligand.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates stronger displacement by the test compound.

  • Data Analysis: The results are reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis p1 Test Compound (Compound 31) a1 Incubation of Kinase, Test Compound, and Immobilized Ligand p1->a1 p2 Kinase Panel (e.g., 606 kinases) p2->a1 p3 Immobilized Ligand p3->a1 d1 Quantification of Bound Kinase (qPCR) a1->d1 d2 Data Analysis (% Inhibition) d1->d2

Caption: A simplified workflow for KINOMEscan™ based cross-reactivity profiling.

Mps1 Signaling in the Spindle Assembly Checkpoint

G cluster_0 Mitotic Cell cluster_1 Kinetochore cluster_2 Cytosol cluster_3 Inhibition by Compound 31 Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 activates Mad2 Mad2 Mad1->Mad2 recruits & catalyzes conformational change MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC forms APCCDC20 APC/C-Cdc20 MCC->APCCDC20 inhibits Securin Securin APCCDC20->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers Inhibitor Compound 31 Inhibitor->Mps1 inhibits

Caption: The role of Mps1 in the spindle assembly checkpoint and its inhibition by Compound 31.

Conclusion

The this compound-based inhibitor, Compound 31, demonstrates high potency against its primary target, Mps1 kinase. Based on available information, it exhibits a favorable selectivity profile with minimal off-target interactions at a 1 µM concentration. This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it suggests a lower likelihood of toxicity stemming from unintended interactions with other kinases. Further investigation, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.

A Comparative Guide to the Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 3-methyl-1H-pyrazolo[3,4-b]pyridine is a significant scaffold in medicinal chemistry, and understanding its synthetic pathways is crucial for the development of new therapeutic agents. This guide provides an objective comparison of two prominent synthetic routes to this target molecule, supported by experimental data to inform methodological choices.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound involve either constructing the pyrazole ring onto a pre-existing pyridine core or, conversely, forming the pyridine ring from a pyrazole precursor. Both methods offer distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

ParameterRoute 1: From Pyridine PrecursorRoute 2: From Pyrazole Precursor
Starting Materials 1-(2-chloropyridin-3-yl)ethanone, Hydrazine hydrate5-amino-3-methylpyrazole, 1,1,3,3-tetramethoxypropane
Reaction Type CyclocondensationCyclocondensation
Solvent EthanolAcetic Acid
Reaction Temperature Reflux110 °C
Reaction Time 12 hours2 hours
Reported Yield ~75% (Estimated)78%
Key Advantages Utilizes a commercially available pyridine derivative.Shorter reaction time.
Key Disadvantages Longer reaction time.Requires synthesis of the pyrazole starting material.

Experimental Protocols

Route 1: Synthesis from a Pyridine Precursor

This route involves the construction of the pyrazole ring onto a pyridine backbone.

Reaction: Condensation of 1-(2-chloropyridin-3-yl)ethanone with hydrazine hydrate.

Protocol: A solution of 1-(2-chloropyridin-3-yl)ethanone and an excess of hydrazine hydrate in ethanol is refluxed for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified to yield this compound.

Route 2: Synthesis from a Pyrazole Precursor

This approach builds the pyridine ring onto a pre-formed pyrazole scaffold.

Reaction: Cyclocondensation of 5-amino-3-methylpyrazole with a malondialdehyde equivalent.

Protocol: A mixture of 5-amino-3-methylpyrazole and 1,1,3,3-tetramethoxypropane in acetic acid is heated at 110 °C for 2 hours. After cooling, the reaction mixture is poured into water and neutralized with a base. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Synthetic Route Comparison Workflow

cluster_0 Route 1: From Pyridine Precursor cluster_1 Route 2: From Pyrazole Precursor cluster_2 Comparison Metrics A1 1-(2-chloropyridin-3-yl)ethanone P1 Cyclocondensation (Ethanol, Reflux, 12h) A1->P1 C3 Starting Material Availability A2 Hydrazine Hydrate A2->P1 R1 This compound P1->R1 C1 Yield: Route 1: ~75% Route 2: 78% C2 Time: Route 1: 12h Route 2: 2h B1 5-amino-3-methylpyrazole P2 Cyclocondensation (Acetic Acid, 110°C, 2h) B1->P2 B2 1,1,3,3-tetramethoxypropane B2->P2 R2 This compound P2->R2

Validating Molecular Predictions: A Comparative Guide to 3-methyl-1H-pyrazolo[3,4-b]pyridine Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular modeling predictions with experimental data for the binding of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives to protein kinases, crucial targets in cancer therapy. The validation of in silico predictions through experimental evidence is a cornerstone of modern drug discovery. This guide delves into specific examples, presenting the data, methodologies, and a clear workflow for this validation process.

The 1H-pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in the development of kinase inhibitors.[1][2] Computational molecular modeling, particularly molecular docking, has become an indispensable tool for predicting the binding interactions of these compounds with their target proteins, thereby guiding the synthesis of more potent and selective inhibitors.[3][4] This guide will explore the correlation between such in silico predictions and in vitro experimental results for derivatives of this compound.

Comparative Analysis of Predicted and Experimental Binding Data

The following table summarizes the molecular modeling predictions and corresponding experimental validation for a series of 1H-pyrazolo[3,4-b]pyridine derivatives targeting TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK). The data is extracted from studies that utilized molecular docking to predict binding modes and subsequently confirmed these predictions with in vitro kinase assays.

Compound IDTarget ProteinPredicted Interacting Residues (Molecular Docking)Experimental AssayMeasured Affinity (IC₅₀)Reference
15y TBK1Hydrogen bonds with Glu87, Cys89, Asp157; Salt bridge with Asp157In vitro kinase assay0.2 nM[3][4]
15i TBK1Hydrogen bond with Ser96In vitro kinase assay8.5 nM[3]
10g ALK (L1196M)Hydrogen bonding with K1150 and E1210; Favorable interaction with M1196Enzymatic Assay<0.5 nM[5]

The strong correlation between the predicted interactions and the low nanomolar to sub-nanomolar IC₅₀ values observed experimentally underscores the predictive power of molecular modeling in identifying key binding features and potent inhibitors. For instance, the designed compound 15y showed potent inhibition of TBK1, with the molecular docking study correctly identifying key hydrogen bonds and a salt bridge that contribute to its high affinity.[3][4] Similarly, for compound 10g , the docking study revealed a favorable interaction with the mutant M1196 residue in ALK, explaining its potency against the resistant kinase.[5]

Visualizing the Validation Workflow

The process of validating molecular modeling predictions with experimental data follows a structured workflow. The following diagram, generated using Graphviz, illustrates the key stages of this process.

G Workflow for Validating Molecular Modeling Predictions A Target Identification and Protein Preparation C Molecular Docking (Prediction of Binding Pose and Affinity) A->C B Ligand Preparation (this compound derivatives) B->C D Analysis of Predicted Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions) C->D G Data Comparison and Validation (Predicted vs. Experimental) C->G E Synthesis of Selected Compounds D->E F In Vitro Experimental Assay (e.g., Kinase Assay) E->F F->G

A generalized workflow for in silico modeling and experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of scientific findings. The following are representative protocols for the key experiments cited in this guide.

Molecular Docking Protocol

A typical molecular docking study involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., TBK1, ALK) is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed. Hydrogen atoms are added, and the protein structure is optimized for the docking calculations.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. The ligands are then energetically minimized.

  • Docking Simulation: A docking program is used to place the ligand into the active site of the protein. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most likely binding mode. This includes examining the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[3]

In Vitro Kinase Assay (for IC₅₀ Determination)

The inhibitory activity of the synthesized compounds is determined using an in vitro kinase assay. The following is a general procedure:

  • Reagents and Materials: Recombinant human kinase (e.g., TBK1 or ALK), substrate peptide, ATP (adenosine triphosphate), and the test compounds are prepared in a suitable buffer.

  • Assay Procedure: The kinase, substrate, and test compound at various concentrations are incubated together in a microplate well. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA (Enzyme-Linked Immunosorbent Assay) format.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the dose-response data to a sigmoidal curve.[3][4]

This guide demonstrates that a combined approach of molecular modeling and experimental validation is a powerful strategy in modern drug discovery. The predictive nature of in silico techniques significantly streamlines the identification of promising lead compounds, while rigorous experimental testing provides the necessary confirmation of their biological activity.

References

Benchmarking 3-methyl-1H-pyrazolo[3,4-b]pyridine Against Other Heterocyclic Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a persistent demand for novel heterocyclic scaffolds that offer improved potency, selectivity, and pharmacological properties. Among these, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a privileged structure in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors. This guide provides a comparative analysis of derivatives of the 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold against other well-established heterocyclic kinase inhibitors. The data presented herein is collated from various preclinical studies to offer an objective benchmark of the therapeutic potential of this compound class.

Executive Summary

Derivatives of this compound have demonstrated significant enzymatic and anti-proliferative activities against a range of cancer-relevant kinases, including c-Met, TRKA, TBK1, ALK, and Mps1. In several instances, their potency is comparable, and in some cases superior, to established kinase inhibitors. This positions the this compound scaffold as a promising framework for the development of next-generation targeted therapies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various this compound derivatives and established kinase inhibitors. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity of this compound Derivatives Against Various Kinases

Compound/Derivative ReferenceTarget KinaseIC50 (nM)
Compound 5a [1]c-Met4.27
Compound 5b [1]c-Met7.95
Compound C03 TRKA56
Compound 15y [2][3]TBK10.2
A pyrazolo[3,4-b]pyridine derivative ALK (L1196M mutant)<10
Compound 31 [4]Mps12.596

Lower IC50 values indicate greater potency.

Table 2: Inhibitory Activity of Benchmark Heterocyclic Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
Staurosporine [5][6][7]Protein Kinase C (PKC)0.7 - 3
p60v-src6
Protein Kinase A (PKA)7
CaM Kinase II20
Sunitinib [8][9][10]PDGFRβ2
VEGFR2 (Flk-1)80
c-KitPotent inhibitor
FLT330-250
Imatinib [11][12][13][14]c-Abl400-600
c-Kit100
PDGFRα71
PDGFRβ100-607

Lower IC50 values indicate greater potency. Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of kinase inhibitors.

In Vitro Kinase Assay (Radiolabeled)

This assay is considered a gold standard for quantifying the activity of a specific kinase in the presence of an inhibitor by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[15][16][17][18][19]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • [γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • SDS-PAGE equipment

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[18]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the radiolabeled, phosphorylated substrate using a phosphorimager or excise the substrate band and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Anti-proliferative) Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20][21][22][23][24]

Materials:

  • Cancer cell lines expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[23]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for kinase inhibitor screening.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 In Vivo Studies HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Identifies initial hits Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Improves potency and selectivity Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Refines ADME properties Proliferation Cell Proliferation Assay (e.g., MTT) Lead_Opt->Proliferation Evaluates anti-proliferative effects Target_Engagement Target Engagement (e.g., Western Blot) Proliferation->Target_Engagement Confirms on-target activity in cells PK_PD Pharmacokinetics/ Pharmacodynamics Target_Engagement->PK_PD Determines drug exposure and effect Efficacy Xenograft Models PK_PD->Efficacy Assesses anti-tumor efficacy

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates Grb2 Grb2/Sos cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 PyrazoloPyridine This compound derivative PyrazoloPyridine->cMet Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of pyrazolopyridine derivatives.

ALK_Signaling_Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) JAK JAK ALK_Fusion->JAK PI3K PI3K ALK_Fusion->PI3K RAS RAS/MAPK Pathway ALK_Fusion->RAS PLCg PLCγ ALK_Fusion->PLCg PyrazoloPyridine This compound derivative PyrazoloPyridine->ALK_Fusion Inhibits STAT3 STAT3 JAK->STAT3 Cell_Survival Cell Survival & Proliferation STAT3->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival RAS->Cell_Survival PLCg->Cell_Survival

Caption: Key signaling pathways activated by oncogenic ALK fusion proteins.

References

Safety Operating Guide

Proper Disposal of 3-methyl-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound utilized in various research applications.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be aware of the known hazards associated with this compound. Adherence to strict safety protocols is the first line of defense against accidental exposure and environmental contamination.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • Harmful if swallowed: May cause harm if ingested.

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with the skin.

  • Causes serious eye irritation: May result in significant eye discomfort, redness, and potential damage.

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.

Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment should be worn at all times when handling this compound:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] This ensures that the compound is managed in an environmentally safe and compliant manner. Never dispose of this chemical down the drain.[2]

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and glassware), must be classified as hazardous waste.

  • Do not mix waste containing this compound with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.

2. Waste Collection and Containerization:

  • Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a clearly labeled, sealable, and chemically compatible container.[2][3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container.[2]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and prominent hazard warnings (e.g., "Harmful," "Irritant," "Hazardous Waste").

3. Waste Storage:

  • Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.[2]

  • The storage area should be cool and dry.

  • Use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2]

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

  • Follow their specific instructions for packaging and preparing the waste for transport.

High-temperature incineration is a common and effective method for the final disposal of such compounds.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in a Ventilated Area A->B C Identify Waste as Hazardous B->C D Segregate Solid & Liquid Waste C->D E Use Labeled, Sealed Containers D->E F Store in Designated Area E->F G Utilize Secondary Containment F->G H Contact EHS or Licensed Contractor G->H I Provide Waste Inventory H->I J Schedule Waste Pickup I->J K Professional Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 3-methyl-1H-pyrazolo[3,4-b]pyridine, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield that meets European Standard EN166.[2]
Hand Protection Wear protective gloves that satisfy EU Directive 89/686/EEC and the standard EN374.[2] Use proper glove removal technique.
Skin and Body Protection Wear protective clothing.[3] Safety shoes that meet at least S1 standards are recommended.[2]
Respiratory Protection Use only under a chemical fume hood.[4] If inhalation is a risk, a self-contained breathing apparatus may be necessary.[2]

Operational and Disposal Plans

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Wash hands before and after use.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][4]

  • Keep away from heat, sparks, and open flames.[3][4]

Spill and Exposure Procedures:

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation.[3] Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[3][5] Do not let the product enter drains.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[2] Rinse mouth.[2]

Disposal:

  • Waste containing this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.

  • It is recommended to use a licensed disposal company.[3]

  • Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Weigh/measure the required amount C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Dispose of waste in a labeled, sealed container F->G H Doff and dispose of contaminated PPE G->H I Wash hands thoroughly H->I

Caption: Standard laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-methyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.